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Foundational

An In-depth Technical Guide to the Synthesis of Nitrovinyl Phenols via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to β-nitro alc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to β-nitro alcohols and their derivatives.[1][2][3] This guide offers a comprehensive exploration of the Henry reaction's mechanism and its specific application in the synthesis of nitrovinyl phenols. These compounds are valuable intermediates in medicinal chemistry and drug development, prized for their utility as synthetic building blocks for novel molecules.[4][5] We will delve into the core reaction mechanism, dissect the critical parameters for process optimization, provide a validated experimental protocol, and discuss strategies for mitigating side reactions and purifying the final product. This document is intended to serve as a practical, in-depth resource for scientists aiming to leverage this versatile reaction in their research and development endeavors.

Introduction: The Significance of Nitrovinyl Phenols

Nitrovinyl phenols are a class of organic compounds characterized by a phenolic ring substituted with a nitrovinyl (–CH=CH–NO₂) group. The electron-withdrawing nature of the nitro group, combined with the phenolic hydroxyl group, makes these molecules versatile precursors for a wide array of more complex structures. They serve as key intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[4][6][7] For instance, they can be readily converted into β-amino alcohols, α-nitro ketones, or other functionalized phenols.[1] The Henry reaction provides a direct and efficient method for their synthesis from readily available phenolic aldehydes and nitroalkanes.[4]

The Core Mechanism of the Henry Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2][8] When the goal is to synthesize a nitrovinyl phenol, the reaction typically proceeds through two key stages: the initial nitroaldol addition followed by a dehydration step.

Stage 1: Nitroaldol Addition The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane (e.g., nitromethane) by a base. This forms a resonance-stabilized carbanion known as a nitronate.[1][8][9] The pKa of nitroalkanes is low enough (around 10 for nitromethane) that mild bases are sufficient for this step.[9] The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the phenolic aldehyde (e.g., salicylaldehyde). This C-C bond formation results in a β-nitro alkoxide intermediate. Subsequent protonation of this alkoxide, typically by the conjugate acid of the base used, yields the β-nitro alcohol, also known as the nitroaldol adduct.[1][9]

Stage 2: Dehydration When acidic protons are present on the carbon bearing the nitro group, the intermediate β-nitro alcohol can easily undergo dehydration (elimination of water) to form a nitroalkene.[2] In the synthesis of nitrovinyl phenols, this dehydration is often spontaneous or can be encouraged by adjusting reaction conditions (e.g., heating), leading to the formation of the thermodynamically stable (E)-isomer.[4] This stability is due to minimized steric hindrance between the phenyl ring and the nitro group.[4] All steps of the Henry reaction are reversible.[1]

Henry_Reaction_Mechanism cluster_0 Stage 1: Nitroaldol Addition cluster_1 Stage 2: Dehydration Nitroalkane R-CH2-NO2 (Nitromethane) Nitronate [R-CH-NO2]⁻ (Nitronate Anion) Nitroalkane->Nitronate Forms Base Base (B:) Base->Nitroalkane Deprotonation PhenolicAldehyde Ar-CHO (Phenolic Aldehyde) Nitronate->PhenolicAldehyde Nucleophilic Attack Alkoxide Ar-CH(O⁻)-CH(R)-NO2 (β-Nitro Alkoxide) PhenolicAldehyde->Alkoxide Forms NitroAlcohol Ar-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Alkoxide->NitroAlcohol Protonation (from BH⁺) NitroAlcohol_ref β-Nitro Alcohol NitrovinylPhenol Ar-CH=C(R)-NO2 (Nitrovinyl Phenol) Water H₂O NitrovinylPhenol->Water NitroAlcohol_ref->NitrovinylPhenol Elimination (-H₂O)

Caption: Mechanism of Nitrovinyl Phenol Synthesis via the Henry Reaction.

Key Experimental Parameters & Optimization

Optimizing the reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity.[10] Key parameters include the choice of catalyst, solvent, temperature, and stoichiometry.

Choice of Base Catalyst

A wide variety of bases can be used, ranging from inorganic bases like carbonates to organic amines.[1] The choice of base can significantly influence reaction rate and selectivity.

  • Inorganic Bases: Alkali metal hydroxides and carbonates are effective but can sometimes lead to side reactions if not used in catalytic amounts.[1]

  • Organic Amine Bases: Non-ionic bases such as triethylamine (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and n-butylamine are commonly employed.[1][11] They offer good solubility in organic solvents and are generally milder. For instance, n-butylamine has been successfully used in methanol for the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol from vanillin.[11]

  • Chiral Catalysts: For asymmetric synthesis, chiral metal complexes (e.g., copper, zinc, magnesium) with chiral ligands are frequently used to induce enantioselectivity.[1][12][13] Quinine derivatives have also been explored as asymmetric organocatalysts.[1]

Solvent Effects

The solvent plays a critical role in reactant solubility and can influence reaction rates and even the product outcome.[11]

  • Protic Solvents: Alcohols like methanol and ethanol are common choices. Methanol has been shown to be effective, though in some cases, it can lead to decomposition.[11][14]

  • Aprotic Solvents: Solvents like THF, dichloromethane, and acetonitrile are also used. THF has been reported as an optimal solvent in certain Henry reactions, leading to higher yields.[14]

  • Solvent-Free Conditions: To align with green chemistry principles, solvent-free conditions using polymer-supported catalysts have been developed, often resulting in good yields and reduced waste.[15]

Temperature and Reaction Time

Temperature control is vital. While some Henry reactions proceed at ambient temperature, others may require cooling or heating.[11][16]

  • Lowering the temperature (e.g., to 0 °C) can limit the decomposition of starting materials and improve yields.[14]

  • Heating or refluxing can accelerate the reaction and promote the dehydration of the intermediate nitroaldol to the final nitrovinyl product.[2][11]

  • Reaction time can vary from minutes to several hours, depending on the substrates, catalyst, and temperature.[11][14] Progress should be monitored using techniques like Thin-Layer Chromatography (TLC).[17]

ParameterOptionsGeneral Effect on Nitrovinyl Phenol SynthesisReference
Base Catalyst n-Butylamine, Ethylenediamine, Ammonium Acetate, DBUChoice affects reaction rate and yield. Amine catalysts are common and effective.[11][17]
Solvent Methanol, Ethanol, Glacial Acetic Acid, THFInfluences solubility, reaction rate, and impurity profile. THF can improve yield by limiting decomposition.[11][14]
Temperature 0 °C to RefluxLower temperatures can reduce side reactions and improve yield. Higher temperatures promote dehydration to the final product.[11][14]
Reaction Time 10 minutes to several hoursDependent on other parameters. Should be monitored (e.g., by TLC) to determine completion.[11][14]

Experimental Protocol: A Validated Method for Nitrovinyl Phenol Synthesis

This protocol details the synthesis of (E)-2-Methoxy-4-(2-nitrovinyl)phenol from vanillin and nitromethane, a common example of this reaction class.

Materials
  • Vanillin (1.0 eq)

  • Nitromethane (1.5 eq)

  • Methanol (as solvent)

  • n-Butylamine (catalyst, ~0.1 eq)

  • 0.1 M Hydrochloric Acid (for washing)

  • Distilled Water (for washing)

Step-by-Step Procedure
  • Reactant Setup: In a round-bottom flask, dissolve vanillin in a minimal amount of methanol.[11]

  • Addition of Reagents: To the stirred solution, add nitromethane followed by the n-butylamine catalyst. The solution will typically change color, first to yellow and then to red.[11]

  • Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC. In many cases, a solid will begin to precipitate from the solution within 1-2 hours.[11]

  • Isolation of Crude Product: Once the reaction is deemed complete (e.g., consumption of vanillin), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold 0.1 M HCl and then with cold distilled water to remove the catalyst and any unreacted starting materials.[11]

  • Purification: The crude product is often a red solid, which upon washing, yields the yellow nitrovinyl phenol.[11] For higher purity, recrystallization from a suitable solvent like hot methanol is highly recommended.[11]

  • Drying and Characterization: Air-dry the purified yellow crystals. Characterize the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis. The (E)-isomer can be confirmed by the large coupling constant (typically 12-14 Hz) of the trans-vinylic protons in the ¹H NMR spectrum.[4]

Potential Side Reactions and Mitigation Strategies

While the Henry reaction is robust, several side reactions can occur, impacting yield and purity.

  • Retro-Henry Reaction: The reaction is reversible, and the nitroaldol adduct can revert to the starting materials.[11] Driving the reaction forward by ensuring the product precipitates or by removing water can mitigate this.

  • Over-Nitration: In syntheses involving nitration of the phenol ring itself, harsh conditions can lead to di- or tri-nitrated products.[18][19] This is less of a concern in the Henry reaction, which builds a side chain, but care must be taken if any nitrating agents are present.

  • Polymerization/Decomposition: Phenolic aldehydes and nitroalkenes can be sensitive. Strong bases or high temperatures can sometimes lead to the formation of dark, tarry substances.[18] Using catalytic amounts of a mild base and controlled temperatures can prevent this.[2][14]

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of an enolizable α-hydrogen, aldehydes can undergo disproportionation. This is generally not a major issue under typical Henry conditions with catalytic base.

Workflow_Diagram Start Start: Reagents & Solvent Mixing 1. Mix Phenolic Aldehyde, Nitroalkane, and Solvent Start->Mixing Catalysis 2. Add Base Catalyst (e.g., n-Butylamine) Mixing->Catalysis Reaction 3. Stir at Controlled Temp (Monitor by TLC) Catalysis->Reaction Isolation 4. Isolate Crude Product (Filtration) Reaction->Isolation Washing 5. Wash Solid with dilute Acid and Water Isolation->Washing Purification 6. Purify Product (Recrystallization) Washing->Purification Characterization 7. Dry and Characterize (NMR, IR, MP) Purification->Characterization End End: Pure Nitrovinyl Phenol Characterization->End

Caption: Experimental Workflow for Nitrovinyl Phenol Synthesis.

Purification and Characterization

Achieving high purity is critical, especially for applications in drug development.

  • Recrystallization: This is the most common and effective method for purifying the solid nitrovinyl phenol product.[11] Hot methanol or ethanol-water mixtures are often suitable solvent systems.[11]

  • Column Chromatography: If recrystallization is insufficient, or if the product is an oil, silica gel column chromatography can be used for purification.[19][20] A gradient of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically used as the eluent.

  • Adsorption: For removing phenolic impurities from aqueous solutions, adsorption onto activated carbon can be an effective technique.[21]

Characterization relies on standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, while IR spectroscopy can verify the presence of key functional groups (–OH, –NO₂, C=C). Mass spectrometry confirms the molecular weight, and melting point analysis provides a criterion for purity.

Conclusion

The Henry reaction stands as a highly efficient and versatile method for the synthesis of nitrovinyl phenols. A thorough understanding of its mechanism, coupled with careful optimization of reaction parameters such as catalyst, solvent, and temperature, enables chemists to achieve high yields of pure products. By employing validated protocols and effective purification techniques, researchers can reliably produce these valuable intermediates, paving the way for the development of novel pharmaceuticals and other advanced materials.

References

(Please note that the accessibility of URLs may change over time.)

  • Wikipedia. (2023, December 29). Henry reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • He, R., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2859–2881. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases on Henry reaction at rt a. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Henry reaction. Retrieved from [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(15), 9913–9929. Retrieved from [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. Retrieved from [Link]

  • Vicario, J. L., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(5), 4157–4199. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • Columbia University. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • MDPI. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2-(2-nitrovinyl)phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • De Gruyter. (2014, March 12). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Preprints.org. (2024, October 8). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Retrieved from [Link]

  • Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.
  • ScienceDirect. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • MDPI. (n.d.). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Exploratory

The Double-Edged Sword: A Technical Guide to the Biological Activity and Cytotoxicity of Nitrovinyl Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Nitrovinyl phenol derivatives, a class of compounds characterized by a phenolic ring substituted with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nitrovinyl phenol derivatives, a class of compounds characterized by a phenolic ring substituted with a nitrovinyl group, have emerged as a compelling area of research in medicinal chemistry. Their inherent electrophilicity, conferred by the nitrovinyl moiety, renders them potent Michael acceptors, capable of interacting with a myriad of biological nucleophiles. This reactivity underpins their diverse biological activities, ranging from promising anticancer and antimicrobial effects to inherent cytotoxicity. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and cytotoxic profiles of nitrovinyl phenol derivatives. We will delve into the intricate signaling pathways modulated by these compounds, elucidate the structure-activity relationships that govern their potency, and provide detailed, field-proven protocols for their evaluation. This guide is intended to serve as a critical resource for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating class of molecules while navigating their cytotoxic liabilities.

Introduction: The Chemical Biology of Nitrovinyl Phenols

Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitrovinyl group onto the phenolic scaffold dramatically alters the electronic properties and reactivity of the molecule. The potent electron-withdrawing nature of the nitro group, in conjugation with the vinyl system, creates a highly electrophilic β-carbon, making these derivatives susceptible to nucleophilic attack via a Michael addition reaction.[3][4] This reactivity is the cornerstone of their biological effects, allowing them to covalently modify sulfhydryl groups in proteins, particularly cysteine residues, thereby modulating protein function and cellular signaling pathways.[4]

The 2-methoxy-4-(2-nitrovinyl)phenol, a derivative of the natural product vanillin, is a well-studied example that showcases the therapeutic potential of this class.[5][6] Its synthesis is readily achievable through a base-catalyzed Henry condensation reaction between vanillin and nitromethane.[5][7] This straightforward synthesis, coupled with the compound's diverse biological activities, makes it an attractive starting point for the development of novel therapeutic agents.[5]

Synthesis of Nitrovinyl Phenol Derivatives: The Henry Reaction

The primary and most efficient method for synthesizing nitrovinyl phenol derivatives is the Henry (or nitroaldol) reaction.[7] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a nitroalkane, typically nitromethane.

General Reaction Mechanism

The mechanism proceeds through the following key steps:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of the nitroalkane, generating a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Protonation: The resulting nitro-aldol intermediate is protonated.

  • Dehydration: Subsequent dehydration of the nitro-aldol, often facilitated by heat or an acidic workup, yields the final nitrovinyl phenol product.

Henry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Benzaldehyde Substituted Benzaldehyde NitroAldol Nitro-Aldol Intermediate Benzaldehyde->NitroAldol Nucleophilic Attack Nitromethane Nitroalkane (e.g., Nitromethane) Nitronate Nitronate Anion (Nucleophile) Nitromethane->Nitronate Deprotonation (Base) Base Base Nitronate->NitroAldol NVP Nitrovinyl Phenol NitroAldol->NVP Dehydration

Caption: General workflow for the synthesis of nitrovinyl phenols via the Henry reaction.

Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

This protocol provides a standard procedure for the laboratory-scale synthesis of 2-methoxy-4-(2-nitrovinyl)phenol from vanillin and nitromethane.[5]

Materials:

  • Vanillin

  • Nitromethane

  • Anhydrous ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Methanol

  • 0.1 M Hydrochloric Acid

  • Ice

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve vanillin in a minimal amount of methanol with swirling.

  • Add nitromethane to the solution, followed by the addition of anhydrous ammonium acetate as the catalyst.

  • Add glacial acetic acid to serve as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture over a beaker of ice with vigorous stirring. A yellow precipitate of 2-methoxy-4-(2-nitrovinyl)phenol will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold 0.1 M hydrochloric acid, which will result in a bright yellow color, followed by cold distilled water to remove any residual acid and salts.[7]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Mechanisms of Biological Activity and Cytotoxicity

The biological effects of nitrovinyl phenol derivatives are multifaceted, primarily stemming from their ability to induce oxidative stress and modulate key cellular signaling pathways.[5]

Induction of Reactive Oxygen Species (ROS)

A prominent mechanism of action for many nitrovinyl phenol derivatives is the generation of reactive oxygen species (ROS) within cells.[6][8] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[8][9] The pro-oxidant activity of these phenolic compounds can push cancer cells beyond their antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death.[9][10]

ROS_Induction NVP Nitrovinyl Phenol Derivative ROS Increased Reactive Oxygen Species (ROS) NVP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA_Damage->Apoptosis

Caption: ROS-mediated apoptosis induction by nitrovinyl phenol derivatives.

Modulation of Key Signaling Pathways

Nitrovinyl phenol derivatives have been shown to interfere with several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

3.2.1. The MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cell growth and survival, and their dysregulation is a hallmark of many cancers.[11][12] Some phenolic compounds have been shown to inhibit these pathways, leading to decreased proliferation and induction of apoptosis.[1][13][14] For instance, certain derivatives can suppress the phosphorylation of key kinases like ERK and Akt, thereby attenuating downstream signaling.[1][13]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NVP Nitrovinyl Phenol Derivative NVP->PI3K Inhibition NVP->MEK Inhibition

Caption: Inhibition of MAPK and PI3K/Akt pathways by nitrovinyl phenol derivatives.

3.2.2. The Apoptotic Pathway: Bcl-2 Family and Caspases

Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15][16] The ratio of these proteins determines the cell's susceptibility to apoptosis. Nitrovinyl phenol derivatives can induce apoptosis by altering the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio.[17] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-3, -9), the executioners of apoptosis.[16][17][18]

Structure-Activity Relationship (SAR)

The biological activity and cytotoxicity of nitrovinyl phenol derivatives are highly dependent on their chemical structure. Key structural features that influence their potency include:

  • The Nitrovinyl Group: This moiety is essential for the Michael acceptor reactivity and is a primary determinant of biological activity.

  • Substituents on the Phenolic Ring: The nature, number, and position of substituents on the aromatic ring significantly impact the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

    • Electron-donating groups (e.g., methoxy, hydroxyl) can enhance antioxidant properties but may modulate cytotoxicity in complex ways.

    • Electron-withdrawing groups (e.g., nitro, halogen) can increase the electrophilicity of the Michael acceptor and often enhance cytotoxicity.[19] The position of the nitro group is also critical, with 4-nitrophenol being more cytotoxic than 2-nitrophenol in some studies.[5]

    • Lipophilic groups can improve membrane permeability and bioavailability.[20]

In Vitro Evaluation of Cytotoxicity and Biological Activity

A systematic in vitro evaluation is crucial to characterize the cytotoxic profile and biological activity of novel nitrovinyl phenol derivatives. The following are standard, validated protocols for key assays.

Cell Viability and Cytotoxicity Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[21][22]

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the nitrovinyl phenol derivative in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[22][23]

4.1.2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[21]

Apoptosis Assays

4.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the nitrovinyl phenol derivative for the desired time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of nitrovinyl phenol derivatives on the expression and phosphorylation status of key signaling proteins.[21]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Quantitative Data Summary

The following table summarizes representative IC50 values for various phenolic derivatives against different cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods).

Compound/DerivativeCell LineIC50 (µM)Reference
2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenolU2OS (Osteosarcoma)36.6[17]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenolOsteosarcoma Cells50.5 ± 3.8[23]
4-(tert-Octyl)phenol Derivative 7Du145 (Prostate)7.3[24]
4-(tert-Octyl)phenol Derivative 7A549 (Lung)8.5[24]
Nitrovinyl Biphenyl Compound 14eHeLa (Cervical)0.05 - 7[8]
Nitrovinyl Biphenyl Compound 14fMCF-7 (Breast)0.05 - 7[8]
(E)-9-(2-nitrovinyl)anthracene 19gHG-3 (CLL)0.17[15]
(E)-9-(2-nitrovinyl)anthracene 19gPGA-1 (CLL)1.3[15]

Conclusion and Future Perspectives

Nitrovinyl phenol derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their mechanism of action, centered on their Michael acceptor reactivity, allows for the modulation of multiple cellular targets and signaling pathways. The induction of oxidative stress and the targeted inhibition of pro-survival pathways contribute to their potent cytotoxic effects against cancer cells.

However, the inherent reactivity that underlies their therapeutic potential also presents a significant challenge in terms of selectivity and off-target toxicity. Future research in this field should focus on:

  • Rational Drug Design: Employing structure-based drug design and quantitative structure-activity relationship (QSAR) studies to develop derivatives with enhanced selectivity for cancer cells and reduced toxicity towards normal cells.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic and toxicological profiles.

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models to assess their therapeutic window and pharmacokinetic properties.

By adopting a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and pharmacology, the scientific community can unlock the full therapeutic potential of nitrovinyl phenol derivatives while mitigating their inherent risks, ultimately paving the way for the development of novel and effective therapies for a range of human diseases.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-(2-nitrovinyl)phenol and its Derivatives.
  • BenchChem. (2025). Synthesis of Novel Heterocyclic Compounds from 2-Methoxy-4-(2-nitrovinyl)phenol: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methoxy-4-(2-nitrovinyl)phenol in Cancer Cell Lines.
  • Gornik, O., et al. (2022).
  • SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol.
  • BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
  • PubMed. (2013). Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Relationship Between Structure and Cytotoxicity in a Series of Phenols. Retrieved from [Link]

  • PubMed. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Retrieved from [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • PMC. (n.d.). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols.
  • PubMed. (2015). Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol, a new therapeutic potential of a well-known styrene metabolite. Retrieved from [Link]

  • PMC. (n.d.). ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals. Retrieved from [Link]

  • ResearchGate. (2025). Duality of phenolic compounds and the use of ROS as anti-cancer and.... Retrieved from [Link]

  • CABI Digital Library. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]

  • ScienceOpen. (2015). Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol, a new therapeutic potential of a well-known. Retrieved from [Link]

  • PubMed. (2005). Quantitative structure-activity relationships in prooxidant cytotoxicity of polyphenols: role of potential of phenoxyl radical/phenol redox couple. Retrieved from [Link]

  • Free. (n.d.). The BCL-2 protein family: opposing activities that mediate cell death. Retrieved from [Link]

  • IntechOpen. (2024). Role of Reactive Oxygen Species in Carcinogenesis and Polyphenols as an Emerging Therapeutic Intervention. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Reactive oxygen species in cancer: Current findings and future directions. Retrieved from [Link]

  • PubMed. (2007). Phenolic Michael reaction acceptors: combined direct and indirect antioxidant defenses against electrophiles and oxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibition of the PI3K/Akt/mTOR pathway by polyphenols in cancer.... Retrieved from [Link]

  • SpringerLink. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

  • PMC. (n.d.). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]

  • Oncotarget. (2017). Targeting of the MAPK and AKT pathways in conjunctival melanoma shows potential synergy. Retrieved from [Link]

  • KoreaScience. (2014). Synthesis of New 4-(tert-Octyl)phenol Derivatives and Their Anticancer Activity against Human Prostate and Lung Cancer Cell Lines -Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • PubMed. (2011). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Retrieved from [Link]

  • Scilit. (2026). PI3K/AKT signaling pathway: new strategies for treating atherosclerosis with plant-derived compounds. Retrieved from [Link]

  • SpringerLink. (2001). Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death. Retrieved from [Link]

  • ResearchGate. (2022). Bcl-2 family proteins as regulators of oxidative stress. Retrieved from [Link]

Sources

Foundational

The Strategic Role of Nitrovinyl Phenols in Modern Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Nitrovinyl phenols have emerged as exceptionally versatile and powerful building blocks in synthetic organic chemistry, particularly in the constru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovinyl phenols have emerged as exceptionally versatile and powerful building blocks in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Their unique electronic properties, characterized by an electron-deficient double bond conjugated with both a nitro group and a phenolic system, render them highly reactive and amenable to a wide range of chemical transformations. This technical guide provides an in-depth exploration of the synthetic utility of nitrovinyl phenols, focusing on their application in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the core principles of their reactivity, explore key reaction mechanisms, and provide detailed, field-proven protocols for the synthesis of important heterocyclic families, including chromenes, quinolines, and benzoxazines. This guide is designed to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of nitrovinyl phenols in their own research endeavors.

Core Principles: The Intrinsic Reactivity of Nitrovinyl Phenols

The synthetic versatility of nitrovinyl phenols stems from the synergistic interplay of the hydroxyl, nitro, and vinyl functionalities within the same molecule. The nitro group, a potent electron-withdrawing group, renders the β-carbon of the vinyl moiety highly electrophilic, making it an excellent Michael acceptor. The phenolic hydroxyl group, on the other hand, can act as an internal nucleophile or its reactivity can be modulated to direct cyclization pathways.

The general reactivity of nitrovinyl phenols can be summarized as follows:

  • Michael Addition: The electron-deficient β-carbon readily undergoes conjugate addition by a wide variety of nucleophiles, including active methylene compounds, amines, and thiols. This is often the initial step in many domino or cascade reactions.

  • Domino and Cascade Reactions: The initial Michael adduct often contains functionalities that can undergo subsequent intramolecular reactions, leading to the rapid construction of complex heterocyclic systems in a single synthetic operation.

  • Cycloaddition Reactions: The electron-poor double bond can participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic frameworks.

  • Reductive Cyclization: The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.

The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in directing the reaction towards the desired heterocyclic product. Both organocatalysis and metal catalysis have been extensively employed to control the reactivity and stereoselectivity of these transformations.

Synthesis of Oxygen-Containing Heterocycles: The Gateway to Chromenes and Benzofurans

Nitrovinyl phenols are particularly well-suited for the synthesis of oxygen-containing heterocycles such as chromenes and benzofurans, which are prevalent scaffolds in numerous natural products and pharmaceuticals.

Synthesis of 2-Aryl-3-nitro-2H-chromenes via Michael Addition-Cyclization

A common and efficient method for the synthesis of 2-aryl-3-nitro-2H-chromenes involves the reaction of β-nitrostyrenes with salicylaldehydes. This reaction proceeds via a domino Michael addition-intramolecular cyclization sequence.

Mechanism: The reaction is typically catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which deprotonates the phenolic hydroxyl group of salicylaldehyde, increasing its nucleophilicity. The resulting phenoxide then acts as a Michael donor, attacking the electrophilic β-carbon of the β-nitrostyrene. The subsequent intramolecular cyclization and dehydration afford the final 2-aryl-3-nitro-2H-chromene product.[1]

Experimental Protocol: General Procedure for the Preparation of 2-Aryl-3-nitro-2H-chromenes [1]

  • Combine 1 mmol of β-nitrostyrene and 1.2 mmol of salicylaldehyde in a flask.

  • Add 10 mL of acetonitrile and 2 g of DABCO to the mixture.

  • Stir the reaction mixture in a warm water bath at 40 °C.

  • Monitor the reaction progress by TLC until the complete consumption of the nitrostyrene.

  • Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate and 10% sodium hydroxide solution for phase separation.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Entryβ-NitrostyreneSalicylaldehydeProductYield (%)
1β-nitrostyreneSalicylaldehyde2-Phenyl-3-nitro-2H-chromeneHigh
24-Chloro-β-nitrostyreneSalicylaldehyde2-(4-Chlorophenyl)-3-nitro-2H-chromeneHigh
34-Methoxy-β-nitrostyreneSalicylaldehyde2-(4-Methoxyphenyl)-3-nitro-2H-chromeneHigh

Causality Behind Experimental Choices:

  • DABCO as a Catalyst: DABCO is a non-nucleophilic, sterically hindered base that is effective in promoting the Michael addition without competing as a nucleophile itself.

  • Acetonitrile as a Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the ionic intermediates in the reaction mechanism.

  • 40 °C Reaction Temperature: The gentle heating provides sufficient energy to overcome the activation barrier of the reaction without promoting side reactions or decomposition of the starting materials or products.

Visualization of the Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 β-Nitrostyrene process Michael Addition-Cyclization start1->process start2 Salicylaldehyde start2->process catalyst DABCO catalyst->process solvent Acetonitrile, 40 °C solvent->process product 2-Aryl-3-nitro-2H-chromene process->product

Caption: Workflow for the synthesis of 2-aryl-3-nitro-2H-chromenes.

Synthesis of Nitrogen-Containing Heterocycles: Access to Quinolines and Their Derivatives

The presence of the nitro group in nitrovinyl phenols provides a synthetic handle for the construction of nitrogen-containing heterocycles, most notably quinolines and their reduced derivatives, which are core structures in many pharmaceuticals.

Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines

Chiral tetrahydroquinolines are valuable building blocks in medicinal chemistry. An elegant organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction of aldehydes with 2-amino-β-nitrostyrenes provides a powerful route to these compounds.

Mechanism: The reaction is catalyzed by a chiral secondary amine, such as diphenylprolinol TMS ether. The catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes an asymmetric Michael addition to the 2-amino-β-nitrostyrene. The resulting intermediate then undergoes an intramolecular aza-cyclization to form the chiral tetrahydroquinoline product with high diastereoselectivity and enantioselectivity.[2]

Experimental Protocol: General Procedure for the Asymmetric Synthesis of Tetrahydroquinolines [2]

  • To a solution of 2-amino-β-nitrostyrene (0.1 mmol) and diphenylprolinol TMS ether (20 mol %) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, add the aldehyde (0.5 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.

EntryAldehyde2-Amino-β-nitrostyreneDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1Propanal2-Amino-β-nitrostyrene>30:1>9985
2Butanal2-Amino-β-nitrostyrene>30:1>9988
3Isovaleraldehyde2-Amino-β-nitrostyrene>30:1>9990

Causality Behind Experimental Choices:

  • Diphenylprolinol TMS Ether as an Organocatalyst: This chiral secondary amine catalyst forms a transient enamine with the aldehyde, creating a chiral environment that directs the stereochemical outcome of the Michael addition. The bulky TMS group enhances the catalyst's stability and solubility.

  • Toluene as a Solvent: Toluene is a non-polar solvent that is often optimal for enamine catalysis, as it does not interfere with the hydrogen bonding interactions that are crucial for stereocontrol.

Visualization of the Catalytic Cycle:

G catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde aldehyde->enamine michael_adduct Michael Adduct enamine->michael_adduct + 2-Amino-β-nitrostyrene nitrostyrene 2-Amino-β-nitrostyrene nitrostyrene->michael_adduct thq Chiral Tetrahydroquinoline michael_adduct->thq Aza-cyclization thq->catalyst Release of Catalyst

Caption: Catalytic cycle for the synthesis of chiral tetrahydroquinolines.

Lewis Acid-Catalyzed Synthesis of Quinolines

The Friedländer annulation is a classic method for quinoline synthesis. The use of Lewis acids can significantly enhance the efficiency of this reaction, particularly when starting from nitroaromatic precursors.

Mechanism: In the presence of a Lewis acid, such as CuBTC (a copper-based metal-organic framework), the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group is promoted. The Lewis acid activates the carbonyl group of the ketone, facilitating the initial aldol-type condensation. Subsequent cyclization and dehydration lead to the formation of the quinoline ring.[3][4]

Experimental Protocol: General Procedure for CuBTC-Catalyzed Friedländer Synthesis of Quinolines [4]

  • Prepare a mixture of the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) under solvent-free conditions.

  • Add the CuBTC catalyst (5 wt. % relative to the 2-aminoaryl ketone) to the reaction mixture.

  • Stir the mixture at a temperature ranging from 25 to 120 °C for 4 to 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and separate the solid catalyst by centrifugation after adding ethanol.

  • Evaporate the solvent and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • CuBTC as a Lewis Acid Catalyst: The coordinatively unsaturated Cu(II) sites in the metal-organic framework act as strong Lewis acids, effectively activating the carbonyl group for nucleophilic attack. The heterogeneous nature of the catalyst allows for easy separation and recycling.

  • Solvent-Free Conditions: Running the reaction without a solvent can increase the concentration of the reactants, leading to faster reaction rates and often simplifying the work-up procedure.

Synthesis of Other Biologically Relevant Heterocycles

The utility of nitrovinyl phenols extends beyond the synthesis of chromenes and quinolines. They are also valuable precursors for other heterocyclic systems, such as benzoxazines.

Synthesis of Benzoxazines

Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including as monomers for high-performance polymers. The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde. While not a direct cyclization of a nitrovinyl phenol, the synthesis of the phenolic precursor is a key step.

Mechanism of Benzoxazine Formation: The reaction proceeds through a Mannich-like condensation. The primary amine reacts with formaldehyde to form an iminium ion. The phenol then undergoes an electrophilic attack by the iminium ion, typically at the ortho position, to form a Mannich base. Subsequent intramolecular cyclization with another equivalent of formaldehyde leads to the formation of the benzoxazine ring.[5]

Visualization of Benzoxazine Formation:

G phenol Phenol mannich_base Mannich Base phenol->mannich_base amine Primary Amine iminium Iminium Ion amine->iminium formaldehyde Formaldehyde formaldehyde->iminium iminium->mannich_base benzoxazine Benzoxazine mannich_base->benzoxazine + Formaldehyde

Caption: General scheme for the synthesis of benzoxazines.

Conclusion and Future Outlook

Nitrovinyl phenols have proven to be invaluable building blocks for the synthesis of a wide range of heterocyclic compounds. Their inherent reactivity, coupled with the development of sophisticated catalytic systems, allows for the efficient and often stereoselective construction of complex molecular architectures. The domino and cascade reactions initiated by Michael additions to nitrovinyl phenols are particularly powerful, enabling the rapid assembly of heterocyclic scaffolds from simple starting materials.

As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile precursors like nitrovinyl phenols will undoubtedly increase. Future research in this area is likely to focus on the development of new catalytic systems for even more efficient and selective transformations, the expansion of the substrate scope to access an even greater diversity of heterocyclic systems, and the application of these methodologies in the total synthesis of complex natural products and the development of new therapeutic agents.

References

  • Jin, Y., Mu, H., Sun, Y., Wang, L., & Jin, Y. (2025). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • (2025).
  • (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry.
  • (2014). Organocatalytic Asymmetric Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry.
  • (n.d.). Annulation strategies for diverse heterocycles via the reductive transformation of 2-nitrostyrenes. Organic & Biomolecular Chemistry.
  • (n.d.). Lewis acid‐catalyzed Friedländer quinoline synthesis.
  • (2025).
  • (2020).
  • (2001). First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex. PubMed.
  • (n.d.). Synthesis and Properties of 3-Nitro-2H-chromenes.
  • (n.d.). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions.
  • (n.d.).
  • (n.d.).
  • (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC.
  • (2025).
  • (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen.
  • (2021).
  • (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry (IJC).

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of Nitrovinyl Phenol Intermediates

Abstract Nitrovinyl phenol intermediates are a class of organic compounds characterized by a phenol ring conjugated with a nitrovinyl group. This unique molecular architecture renders them highly valuable as synthetic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitrovinyl phenol intermediates are a class of organic compounds characterized by a phenol ring conjugated with a nitrovinyl group. This unique molecular architecture renders them highly valuable as synthetic building blocks in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic structures.[1] Their utility is fundamentally governed by their thermodynamic properties, which dictate their stability, reactivity, and the feasibility of their synthetic transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic principles—enthalpy, entropy, and Gibbs free energy—as they apply to nitrovinyl phenol intermediates. We will explore how these properties are determined through both experimental and computational methods, present available data for analogous structures, and discuss the profound implications of these thermodynamic considerations on reaction design, stability assessment, and the strategic development of novel chemical entities.

Introduction: The Significance of Nitrovinyl Phenol Intermediates

The strategic importance of nitrovinyl phenol intermediates lies in the dual reactivity conferred by their constituent functional groups. The phenolic hydroxyl group can modulate acidity and participate in hydrogen bonding, while the nitrovinyl group, an electron-deficient alkene, acts as a powerful Michael acceptor, making these compounds versatile precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Derivatives of these intermediates have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial properties, making them attractive scaffolds in drug discovery programs.[2][3][4]

A thorough understanding of the thermodynamics of these molecules is not merely academic; it is a prerequisite for practical application. It allows scientists to predict reaction spontaneity, control reaction pathways to favor desired products, and assess the shelf-life and handling requirements of these often-reactive compounds.

Synthesis and Inherent Stability

The principal route for synthesizing nitrovinyl phenol intermediates is the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a substituted phenol-aldehyde (like vanillin or salicylaldehyde) with a nitroalkane (typically nitromethane).[1][2][5]

The Henry Reaction: Mechanism and Control

The reaction proceeds via the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final nitrovinyl phenol product. The choice of base, solvent, and temperature is critical for optimizing yield and minimizing side reactions. Because the Henry reaction is reversible, reaction conditions are often manipulated to drive the equilibrium toward the product, for example, by selecting a solvent system in which the product precipitates upon formation.[6]

Henry_Reaction cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration R_CH2NO2 R-CH2-NO2 (Nitromethane) Nitronate [R-CH=NO2]⁻ (Nitronate Anion) R_CH2NO2->Nitronate + Base - HB⁺ Base Base Aldehyde Ar-CHO (Phenolic Aldehyde) Alkoxide Ar-CH(O⁻)-CH(R)-NO2 (Alkoxide Intermediate) Aldehyde->Alkoxide + Nitronate Anion Product Ar-CH=C(R)-NO2 (Nitrovinyl Phenol) Alkoxide->Product - H₂O

Caption: Generalized mechanism of the Henry reaction for nitrovinyl phenol synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

This protocol is a representative example of the Henry condensation used to produce a common nitrovinyl phenol intermediate from vanillin and nitromethane.[3][6]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitromethane

  • Methanol (reaction solvent and for recrystallization)

  • n-Butylamine (catalyst)

  • 0.1 M Hydrochloric Acid (for washing)

  • Distilled water

Procedure:

  • Dissolution: In a suitable flask, dissolve 5.0 g of vanillin in 15 mL of methanol.

  • Addition of Reagents: To the stirred solution, add 3.4 mL of nitromethane, followed by 0.50 g of n-butylamine catalyst. The solution will typically change color from yellow to red.[6]

  • Reaction: Cap the flask and swirl to mix. Allow the mixture to stand at ambient temperature for 1-2 hours. A solid red mass is expected to form.

  • Isolation: Break up the solid mass and add approximately 5 mL of methanol to create a slurry. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold 0.1 M HCl, followed by cold distilled water to remove residual catalyst and unreacted starting materials.

  • Purification: Recrystallize the crude product from approximately 150 mL of hot methanol. Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystallization.

  • Drying: Filter the purified yellow crystals, wash with a small amount of cold methanol, and air-dry the final product.

Foundational Thermodynamic Principles

The behavior of nitrovinyl phenol intermediates is dictated by the interplay of enthalpy, entropy, and Gibbs free energy.

Thermodynamics_Relationship G ΔG Gibbs Free Energy H ΔH Enthalpy H->G Bond Energy (Heat Change) S TΔS Entropy Term S->G Disorder & Temp. Spontaneous Spontaneous (ΔG < 0) NonSpontaneous Non-Spontaneous (ΔG > 0) Equilibrium Equilibrium (ΔG = 0)

Caption: The relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (TΔS).

  • Enthalpy (ΔH): Represents the total heat content of a system. The change in enthalpy during a reaction indicates whether it is exothermic (ΔH < 0, releases heat) or endothermic (ΔH > 0, absorbs heat). The enthalpy of formation (ΔfH°) is a crucial value representing the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7] A more negative ΔfH° generally implies greater thermodynamic stability. Similarly, the O-H Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break the phenolic O-H bond homolytically, a key parameter for predicting antioxidant activity and reactivity.[8][9]

  • Entropy (ΔS): A measure of the randomness or disorder of a system. Reactions that increase the number of molecules or lead to a change from a solid to a liquid or gas phase typically have a positive ΔS. The influence of entropy becomes more significant at higher temperatures.[10]

  • Gibbs Free Energy (ΔG): The ultimate arbiter of reaction spontaneity at constant temperature and pressure.[11][12][13] It is defined by the equation ΔG = ΔH - TΔS .[11][14]

    • ΔG < 0: The reaction is spontaneous and can proceed without external energy input.

    • ΔG > 0: The reaction is non-spontaneous and requires energy to proceed.

    • ΔG = 0: The system is at equilibrium.

Thermodynamic Data for Nitro-Phenolic Structures

Direct and comprehensive experimental thermodynamic data specifically for nitrovinyl phenol intermediates are not widely available in the literature. However, a robust understanding can be built by examining data from closely related and well-studied nitrophenols. The strong electron-withdrawing nature of the nitro group significantly influences the thermodynamic properties of the phenol ring, and these effects are foundational to understanding the more complex nitrovinyl phenol system.

Experimental Data for Nitrophenols

The following table summarizes critically evaluated thermodynamic data for ortho- and para-nitrophenol, which serve as excellent models for understanding the energetic landscape of these molecules.

Property2-Nitrophenol4-NitrophenolUnitSource
Formula C₆H₅NO₃C₆H₅NO₃-[15][16]
Molecular Weight 139.11139.11 g/mol [15][16]
Melting Point (Tfus) 317.6 - 318.2387.1K[15][17]
Enthalpy of Fusion (ΔfusH) 16.95 - 21.022.9kJ/mol[15][16]
Enthalpy of Sublimation (ΔsubH°) 73.0 - 87.991.0 - 99.8kJ/mol[15][16]
Std. Enthalpy of Formation (gas, ΔfH°gas) -58.2 ± 1.3-114.7 ± 1.2kJ/mol[15][18]

Analysis: The data reveals that 4-nitrophenol is significantly more thermodynamically stable in the gas phase than 2-nitrophenol, as indicated by its much more negative enthalpy of formation. This difference is often attributed to the intramolecular hydrogen bonding present in the ortho isomer, which introduces strain compared to the intermolecular hydrogen bonding favored by the para isomer in the condensed phase.

Insights from Computational Studies

Computational chemistry provides invaluable tools for estimating thermodynamic properties that are difficult to measure experimentally.

  • Bond Dissociation Enthalpy (BDE): Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, have been effectively used to predict the O-H BDE in substituted phenols.[19] Studies show that electron-withdrawing groups like the nitro group increase the acidity of the phenol (lower pKa) but also influence the BDE. This is due to the stabilization of the resulting phenoxyl radical through resonance.

  • Gibbs Free Energy of Reaction: High-level composite ab-initio methods (e.g., G4) have been used to calculate reaction Gibbs free energies for electron abstraction from a wide range of phenol derivatives. These calculated values show a strong linear correlation with experimentally measured electrochemical oxidation potentials, demonstrating the predictive power of thermodynamics.[20]

Methodologies for Thermodynamic Characterization

Acquiring thermodynamic data involves a combination of calorimetric experiments and computational modeling.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure heat flow associated with thermal transitions in a material. It is commonly used to determine melting points and enthalpies of fusion.

Objective: To determine the melting point (Tfus) and enthalpy of fusion (ΔfusH) of a purified nitrovinyl phenol intermediate.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity, crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting transition.

    • The onset temperature of the peak is taken as the melting point (Tfus).

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH), which is calibrated using a standard of known enthalpy (e.g., indium).

Workflow: Computational Calculation of O-H BDE

This workflow outlines the steps to calculate the gas-phase O-H Bond Dissociation Enthalpy using DFT.

BDE_Workflow Start Define Molecular Structures (Phenol, Phenoxyl Radical, H•) Opt_Phenol Geometry Optimization & Frequency Calculation (Phenol) Start->Opt_Phenol Opt_Radical Geometry Optimization & Frequency Calculation (Phenoxyl Radical) Start->Opt_Radical Energy_H Calculate Energy of H• Atom Start->Energy_H Extract_E Extract Electronic Energies (E) & Zero-Point Energies (ZPE) Opt_Phenol->Extract_E Opt_Radical->Extract_E Energy_H->Extract_E Calculate_BDE Calculate BDE BDE = [E(Radical) + ZPE(Radical)] + E(H•) - [E(Phenol) + ZPE(Phenol)] Extract_E->Calculate_BDE End Final BDE Value Calculate_BDE->End

Caption: Computational workflow for determining O-H Bond Dissociation Enthalpy (BDE) via DFT.

Implications for Drug Development and Chemical Synthesis

A quantitative grasp of the thermodynamics of nitrovinyl phenol intermediates directly informs critical decisions in research and development:

  • Synthesis Optimization: Knowledge of the reaction enthalpy (ΔH) for the Henry reaction allows for appropriate thermal management. For exothermic reactions, controlled cooling may be necessary to prevent side reactions and ensure safety. Understanding the Gibbs free energy (ΔG) helps in selecting catalysts and conditions that favor product formation.

  • Stability and Storage: The enthalpy of formation (ΔfH°) provides a direct measure of the intrinsic stability of an intermediate. Compounds with less favorable (less negative) enthalpies of formation may be more prone to degradation, requiring special storage conditions such as refrigeration or inert atmospheres.

  • Predicting Reactivity: Thermodynamic parameters are correlated with the reactivity of the intermediate in subsequent synthetic steps. For instance, the electrophilicity of the nitrovinyl group, which is crucial for its role as a Michael acceptor, is influenced by the electronic properties dictated by the substituted phenol ring, which can be quantified thermodynamically.[1]

  • Drug Design: The thermodynamic properties of transfer between aqueous and nonpolar environments (e.g., octanol or phospholipid vesicles) are critical for predicting a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).[21] While these are solution-phase properties, they are fundamentally linked to the molecule's intrinsic enthalpy and entropy.

Conclusion

Nitrovinyl phenol intermediates are powerful and versatile tools in the arsenal of the synthetic and medicinal chemist. Their successful application, however, hinges on a deep appreciation of their underlying thermodynamic properties. Enthalpy of formation dictates their inherent stability, bond dissociation enthalpy speaks to their potential reactivity, and Gibbs free energy governs the feasibility of their synthesis and transformation. By leveraging both experimental techniques like calorimetry and modern computational methods, researchers can quantify these critical parameters. This knowledge enables the logical design of synthetic routes, ensures the stability of key intermediates, and ultimately accelerates the development of novel therapeutics and advanced materials.

References

  • Klein, E., & Lukeš, V. (2006). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]

  • Klicic, J. J., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of Computational Chemistry. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2010). Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. The Journal of Chemical Thermodynamics. [Link]

  • Anderson, N. H., et al. (1983). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmaceutical Sciences. [Link]

  • Morel, J. P., & Morel-Desrosiers, N. (1982). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Synthesis of (E)-2-(2-nitrovinyl)phenols. ResearchGate. [Link]

  • 4-nitrophenol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Gibbs free energy. Wikipedia. [Link]

  • Gibbs Energy (Free Energy). LibreTexts Chemistry. [Link]

  • Kováčová, A., et al. (2021). Substitution effect of phenol derivatives on electrochemical oxidation potentials: Correlation of theoretical reaction Gibbs free energies. ResearchGate. [Link]

  • Phenol, 4-nitro- Gas phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Cheméo. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A. [Link]

  • Phenol, 2-nitro-. NIST Chemistry WebBook. [Link]

  • Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency Between Theory and Experiment. ResearchGate. [Link]

  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Phenol, 4-nitro- Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]

  • Herrera-Mayorga, V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Gibbs free energy intuition. Physics Stack Exchange. [Link]

  • Dependence of Gibbs Energy on Temperature and Pressure. LibreTexts Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(2-Nitrovinyl)phenol as a Bifunctional Michael Acceptor in Asymmetric Organocatalytic Cascades

Executive Summary & Mechanistic Rationale In the realm of asymmetric synthesis and drug development, the rapid, stereocontrolled construction of complex heterocyclic scaffolds is a paramount objective. 2-(2-Nitrovinyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric synthesis and drug development, the rapid, stereocontrolled construction of complex heterocyclic scaffolds is a paramount objective. 2-(2-Nitrovinyl)phenol (also known as ortho-nitrovinylphenol) has emerged as a highly versatile, bifunctional building block for these purposes. Structurally, it possesses a highly electrophilic nitroalkene moiety—an excellent Michael acceptor—and a proximal, nucleophilic phenolic hydroxyl group.

This dual reactivity enables powerful domino and cascade reactions. In the primary event, a nucleophilic donor undergoes an asymmetric Michael addition to the nitroalkene. Subsequently, the pendant phenolic hydroxyl group traps the intermediate via intramolecular oxa-Michael addition, lactonization, or dehydration, rapidly generating chiral chromanes, benzopyrans, and furochromenones with multiple contiguous stereocenters[1].

To achieve high enantiomeric and diastereomeric excess (ee and dr), these transformations rely on bifunctional hydrogen-bonding organocatalysts , such as chiral squaramides or thioureas. The causality behind this catalytic choice is rooted in transition-state organization: the squaramide motif donates two hydrogen bonds to the nitro group, increasing its electrophilicity and locking its conformation, while a tethered basic amine activates the nucleophile (via enolate or enamine formation), directing it to a single face of the alkene[2].

Mechanism Cat Bifunctional Squaramide Catalyst TS Highly Ordered Transition State (H-Bonding & Enamine Activation) Cat->TS Directs NVP 2-(2-Nitrovinyl)phenol (Electrophile) NVP->TS Binds NO2 Nuc Nucleophile (Donor) Nuc->TS Activates MA Chiral Michael Adduct TS->MA C-C Bond Cyc Cascade Cyclization (Dehydration/Etherification) MA->Cyc Intramolecular Prod Complex Chiral Heterocycle (Chromane/Benzopyran) Cyc->Prod Yields

Fig 1. Logical relationship of dual-activation in squaramide-catalyzed Michael cascades.

Experimental Design: Self-Validating Workflows

To ensure reproducibility in drug development settings, protocols must be designed as self-validating systems. This means incorporating specific analytical checkpoints (TLC, HPLC) between cascade steps to verify intermediate formation before triggering the cyclization phase.

Workflow S1 Step 1: Reagent Assembly Mix 2-(2-nitrovinyl)phenol & Donor S2 Step 2: Asymmetric Michael Addition Add Squaramide Catalyst (10 mol%) in THF/Lactate S1->S2 S3 Step 3: Reaction Monitoring Verify intermediate formation via TLC/HPLC S2->S3 S4 Step 4: Cascade Trigger Add Acid (Dehydration) or Base (Etherification) S3->S4 S5 Step 5: Validation Chiral HPLC (ee%), 1H NMR (dr%), Yield Calculation S4->S5

Fig 2. Experimental workflow for self-validating asymmetric Michael addition cascades.

Protocol A: Synthesis of 3H-Furo[3,4-b]chromen-1(9H)-ones via Tetronic Acid Addition

Objective: Stereocontrolled construction of the furochromenone skeleton via a sequential Michael addition/intramolecular dehydration strategy[3].

Causality & Optimization: Tetronic acid is a highly polar nucleophile. Initial screenings demonstrated that coordinating solvents like THF provide an optimal balance—solubilizing the tetronic acid without outcompeting the critical hydrogen-bonding network established by the L-tert-leucine-derived squaramide catalyst[3]. Counterintuitively, reducing the catalyst loading from 20 mol% to 10 mol% actually improved the enantioselectivity (from 91% to 96% ee) and yield (from 81% to 93%)[3]. This is attributed to the minimization of off-cycle catalyst aggregation and background non-selective pathways at lower concentrations[3].

Table 1: Optimization of Solvent and Catalyst Loading[3]
SolventCatalyst Loading (mol%)Temp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Diethyl Ether20205479
Ethyl Acetate20208580
THF20208191
THF 10 20 93 96
Step-by-Step Methodology
  • Reaction Assembly: In a dry 10 mL round-bottom flask, dissolve 2-((E)-2-nitrovinyl)phenol (0.24 mmol) and tetronic acid (0.20 mmol) in anhydrous THF (1.0 mL) at 20 °C[3].

  • Catalyst Introduction: Add the L-tert-leucine-derived bifunctional squaramide catalyst (10 mol%). Rationale: The bulky tert-leucine domain effectively shields the Re-face of the nitroalkene, forcing Si-face attack.

  • Checkpoint 1 (Self-Validation): Stir the mixture for 12-24 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow nitrovinyl phenol spot confirms the completion of the Michael addition. Do not proceed until this intermediate is fully formed.

  • Intramolecular Dehydration: Remove the THF under reduced pressure. Resuspend the crude intermediate in glacial acetic acid (1.5 mL). Add concentrated sulfuric acid (2.0 equivalents) and heat the mixture to 100 °C[3]. Rationale: The strong acid protonates the nitro group/intermediate, driving the elimination of water and subsequent cyclization by the phenolic hydroxyl.

  • Workup & Extraction: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Checkpoint 2 (Quality Control): Purify via flash column chromatography. Determine the ee by HPLC using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H)[3].

Protocol B: Green Chemistry Approach using Ethyl (-)-L-Lactate

Objective: Asymmetric Michael addition of cyclohexanone or methyl cyclopentanone-2-carboxylate to 2-(2-nitrovinyl)phenol, followed by reductive etherification to yield chiral benzopyrans[1].

Causality & Optimization: Replacing toxic, halogenated solvents with environmentally benign alternatives is a critical goal in modern drug development. Ethyl (-)-L-lactate was identified as an exceptional green solvent for this cascade[1]. Its mild protic nature stabilizes the transition state without disrupting the squaramide-nitroalkene hydrogen bonds. When paired with a quinine-based amino-squaramide catalyst, this system delivers near-perfect stereocontrol[1].

Table 2: Performance of Green Solvent System[1]
Michael DonorSolventCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Methyl cyclopentanone-2-carboxylateEthyl (-)-L-lactateQuinine-Squaramide (C8)72>99:199
Step-by-Step Methodology
  • Reaction Assembly: To a mixture of 2-(2-nitrovinyl)phenol (0.30 mmol) and methyl cyclopentanone-2-carboxylate (0.40 mmol) in ethyl (-)-L-lactate (1.0 mL), add the quinine-based squaramide catalyst (0.025 mmol, ~8.3 mol%)[4].

  • Catalysis: Stir the solution at room temperature. Rationale: The quinine scaffold provides a rigid, pseudo-enantiomeric pocket compared to standard amino acids, yielding the opposite enantiomer if desired, while the squaramide motif tightly binds the nitro group[1].

  • Checkpoint 1 (Self-Validation): Monitor the reaction by 1H NMR of a crude micro-aliquot to ensure complete conversion of the starting materials and to establish the initial diastereomeric ratio before purification[4].

  • Cascade Completion: Dilute the reaction mixture with dichloromethane (15 mL) to quench the catalytic cycle and lower the viscosity of the lactate solvent[4].

  • Purification: Filter the mixture directly through a short silica gel column to remove the catalyst and solvent, followed by standard flash chromatography to isolate the pure chiral benzopyran derivative[4].

  • Checkpoint 2 (Quality Control): Determine enantiomeric excess via HPLC using Chiralpak OJ-H or OD-H columns with an n-hexane/propan-2-ol mobile phase and UV detection at 254 nm[4].

References

  • Veverková, E., et al. "Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides." SynOpen, 2021. 1

  • Wang, H., et al. "Stereocontrolled construction of 3H-furo[3,4-b]chromen-1(9H)-one skeleton via a sequential Michael addition/intramolecular dehydration strategy." RSC Advances, 2015. 3

Sources

Application

catalytic reduction methods for converting nitrovinyl phenol to aminophenol

An In-Depth Guide to the Catalytic Reduction of Nitrovinyl Phenols to Aminoethyl Phenols For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the catalytic redu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Reduction of Nitrovinyl Phenols to Aminoethyl Phenols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the catalytic reduction methods for converting nitrovinyl phenols into their corresponding aminoethyl phenols. This transformation is a cornerstone reaction in synthetic organic chemistry, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and material science. We will delve into the underlying principles, compare key methodologies, and provide actionable protocols grounded in established literature.

Introduction: The Strategic Importance of the Transformation

The conversion of a nitrovinyl phenol to an aminoethyl phenol involves the simultaneous reduction of two distinct and highly reactive functional groups: an aromatic nitro group and a conjugated alkene (vinyl group). The resulting aminoethyl phenol scaffold is a privileged structure in medicinal chemistry, appearing in various biologically active compounds. The challenge and utility of this reaction lie in achieving high chemoselectivity and yield, reducing both specified groups without affecting the sensitive phenol moiety or the aromatic ring.

The primary route for this conversion is catalytic hydrogenation, which offers a clean and efficient pathway with water as the main byproduct.[1] This guide will focus on the most robust and widely applied catalytic systems, providing the technical insights necessary for successful implementation and optimization in a research and development setting.

Reaction Landscape: Mechanistic Considerations

The overall transformation can be depicted as follows:

Caption: General reaction scheme for the reduction of a nitrovinyl phenol.

The reaction proceeds via two independent but concurrent reduction pathways on the surface of a heterogeneous catalyst:

  • Nitro Group Reduction: The aromatic nitro group is reduced to an amine through a series of intermediates, including nitroso and hydroxylamine species. This is a well-established transformation that can be achieved with various catalysts.[2]

  • Alkene Reduction: The carbon-carbon double bond of the vinyl group is saturated to form an ethyl group.

The key to a successful reaction is the selection of a catalytic system that efficiently promotes both reductions without over-reduction of the aromatic ring or cleavage of the phenolic hydroxyl group.

Core Methodologies: A Comparative Analysis

Two primary catalytic approaches dominate this field: classical heterogeneous catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH) using a hydrogen donor molecule.

Heterogeneous Catalytic Hydrogenation

This is the most conventional and scalable method, employing a solid catalyst suspended in a solvent under a pressurized atmosphere of hydrogen gas.

Causality Behind Component Selection:

  • Catalyst: The choice of metal catalyst is paramount.

    • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation.[3][4] Palladium exhibits excellent activity for both nitro group and alkene hydrogenation under mild conditions. The carbon support provides high surface area and is generally robust.

    • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum is also highly active but can sometimes be less chemoselective, potentially promoting reduction of the aromatic ring under harsher conditions.[5] However, modified platinum catalysts, such as sulfided platinum, have been developed to enhance selectivity by attenuating unwanted side reactions like hydrodehalogenation.[5]

    • Raney Nickel (Raney-Ni): A cost-effective alternative, Raney-Ni is a highly active catalyst but can sometimes suffer from lower chemoselectivity and requires careful handling due to its pyrophoric nature when dry.[1][6]

  • Solvent: Polar protic solvents are generally preferred as they can accelerate the rate of hydrogenation.[4]

    • Methanol & Ethanol: Excellent choices that readily dissolve the substrate and facilitate hydrogen transport to the catalyst surface.[4]

    • Acetic Acid: Can be used as a solvent or co-solvent. The acidic medium can help prevent the formation of secondary amine byproducts by protonating the newly formed primary amine.[7]

  • Additives:

    • Acids (e.g., HCl): The addition of a strong acid like hydrochloric acid is a common and highly effective strategy.[3] It serves two purposes: it prevents potential side reactions and directly yields the product as its hydrochloride salt, which often simplifies purification by crystallization.[3]

  • Reaction Parameters:

    • Pressure: Hydrogen pressures can range from atmospheric[7] to high pressure (500-1500 psi).[3] Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.

    • Temperature: Reactions are often run from room temperature up to 80 °C.[3][7] Elevated temperatures increase the reaction rate but may also promote side reactions if not carefully controlled.[4]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas and specialized autoclave equipment. Instead, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Causality Behind Component Selection:

  • Hydrogen Donors: The choice of donor is critical for reaction efficiency.

    • Ammonium Formate (HCOONH₄): A widely used, stable, and inexpensive hydrogen donor that decomposes in the presence of a catalyst (like Pd/C) to produce hydrogen, ammonia, and carbon dioxide.[8]

    • Hydrazine Hydrate (N₂H₄·H₂O): A highly effective but energetic reducing agent. It requires careful handling but often results in rapid and clean reductions at moderate temperatures.[9]

    • Formic Acid (HCOOH): Another common hydrogen source, often used in combination with a base or as a salt.[8]

  • Catalyst: Palladium on carbon (Pd/C) remains the most effective and widely used catalyst for CTH reactions involving nitro compounds.[8][9]

  • Advantages:

    • Operational Simplicity: CTH can be performed using standard laboratory glassware.

    • Enhanced Safety: Eliminates the hazards associated with handling high-pressure hydrogen gas.

    • High Selectivity: CTH conditions are often mild, leading to excellent chemoselectivity.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and available equipment.

Protocol 1: Heterogeneous Hydrogenation using H₂ Gas and Pd/C

This protocol is adapted from procedures for the reduction of ω-nitrostyrenes.[3]

Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Reactor B Flame-dry a suitable pressure vessel (autoclave). Add solvent (e.g., Ethanol), nitrovinyl phenol substrate, and 10% Pd/C catalyst (5-10% w/w). A->B C 2. Seal & Purge D Seal the reactor and purge the system multiple times with an inert gas (N₂ or Ar) followed by vacuum. C->D E 3. Hydrogenation F Pressurize the reactor with H₂ gas (e.g., 50-800 psi). Stir vigorously at the desired temperature (e.g., 25-60 °C). Monitor H₂ uptake. E->F G 4. Reaction Work-up H Once H₂ uptake ceases, cool the reactor and carefully vent the excess H₂. Purge with inert gas. G->H I 5. Catalyst Removal & Isolation J Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent. I->J K 6. Purification L Concentrate the filtrate under reduced pressure. Purify the resulting crude aminoethyl phenol by crystallization or column chromatography. K->L

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker or autoclave), add the nitrovinyl phenol substrate (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol% Pd relative to the substrate). Add a suitable solvent, such as ethanol or methanol, to achieve a substrate concentration of approximately 5-10%.[3][4]

  • System Purge: Seal the vessel and purge the system by pressurizing with nitrogen and then venting to vacuum. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi for benchtop hydrogenation or higher for an autoclave). Begin vigorous stirring and heat to the target temperature (e.g., 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol is based on general procedures for CTH of nitroarenes.[8]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitrovinyl phenol substrate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (10 mol% Pd relative to the substrate).

  • Hydrogen Donor Addition: To this suspension, add ammonium formate (3.0-5.0 eq) in portions. The reaction can be exothermic, and gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Filtration: Upon completion, cool the reaction to room temperature. Dilute the mixture with additional solvent and filter through a pad of Celite® to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. Dry the organic layer, concentrate, and purify the crude product as needed.

Data Summary: Catalyst Performance

The following table summarizes typical conditions and outcomes for the reduction of related nitrostyrene derivatives, providing a baseline for optimization.

Catalyst SystemHydrogen SourceSolventTemp. (°C)PressureTypical YieldReference
10% Pd/CH₂Dilute HCl50-80500-1500 psi76-84%[3]
5% Pd/BaSO₄H₂Acetic Acid / H₂SO₄Room Temp.2-3 atm68%[7]
Pt/ZnOH₂Ethanol7510 barHigh Selectivity[10]
10% Pd/CAmmonium FormateMethanolRefluxAtmospheric>90%[8]
5% Pd/CHydrazine HydrateMethanolRefluxAtmospheric>95%[9]

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation (poisoning) or insufficient hydrogen source. The catalyst can be filtered and fresh catalyst added. For CTH, adding more hydrogen donor can restart the reaction.

  • Formation of Side Products: Polymerization of the nitrostyrene starting material can occur, especially at higher temperatures.[4] Running the reaction at lower temperatures or ensuring rapid hydrogenation can mitigate this.

  • Chemoselectivity Issues: While rare with Pd/C under mild conditions, reduction of the aromatic ring can occur with more active catalysts like Rhodium or under harsh conditions (high temperature/pressure). Using a less active or modified catalyst can improve selectivity.[11]

  • The Role of the Phenolic Group: The hydroxyl group can influence the reaction. In some cases, it may coordinate with the catalyst surface. Its acidity can also affect the reaction medium. In a chemoselective reduction of nitrophenols using borane-THF, the presence of the ortho-hydroxyl group was found to be key for directing the reduction.[12] While a different mechanism, it highlights the potential influence of the phenol group.

By understanding the interplay between the catalyst, hydrogen source, and reaction conditions, researchers can effectively and reliably synthesize aminoethyl phenols, unlocking access to a wide range of valuable chemical entities.

References

  • Davis, B. J., & Pearlman, D. A. (2005). Continuous synthesis of aminophenols from nitroaromatic compounds by combination of metal and biocatalyst. PubMed. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Erowid. (n.d.). beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Erowid. [Link]

  • Wakamatsu, S., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. MDPI. [Link]

  • AIR Unimi. (n.d.). Homogeneous catalytic reductive carbonylation of organic nitro compounds. AIR Unimi. [Link]

  • Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Davis, B. J., & Pearlman, D. A. (2005). Continuous synthesis of aminophenols from nitroaromatic compounds by combination of metal and biocatalyst. Chemical Communications (RSC Publishing). [Link]

  • Le, T. N., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Google Patents. (n.d.). Process for preparing aminophenols.
  • ResearchGate. (n.d.). Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst. ResearchGate. [Link]

  • Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Semantic Scholar. [Link]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. AIR Unimi. [Link]

  • Erowid. (n.d.). 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Erowid. [Link]

  • Klinger, R. J., et al. (1981). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxford Academic. (2006). HOMOGENEOUS CATALYTIC REDUCTION OF AROMATIC NITRO-COMPOUNDS BY HYDROGEN TRANSFER. Chemistry Letters. [Link]

  • Toukoniitty, E., et al. (2021). Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support. ACS Publications. [Link]

  • Sádaba, I., et al. (2011). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis - ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nasrollahzadeh, M., et al. (2019). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. PMC. [Link]

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing. [Link]

  • ScienceDirect. (2016). Catalytic reduction–adsorption for removal of p-nitrophenol and its conversion p-aminophenol from water by gold nanoparticles. ScienceDirect. [Link]

  • Bibliomed. (n.d.). REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. Bibliomed. [Link]

  • RSC Publishing. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. [Link]

  • IAEA. (2017). Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. IAEA. [Link]

  • Stanković, S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Ghorai, P., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. PMC. [Link]

  • Chapuzet, J. M., et al. (n.d.). The chemoselective reduction of nitro compounds: scope of the electrochemical method. ResearchGate. [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Chemical Reviews. [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • ResearchGate. (2026). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate. [Link]

Sources

Method

Advanced Application Note: Enantioselective Synthesis of Chiral Dihydrocoumarin Derivatives Utilizing ortho-Nitrovinyl Phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Protocols Introduction & Mechanistic Rationale Coumari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Protocols

Introduction & Mechanistic Rationale

Coumarin and 3,4-dihydrocoumarin scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antineoplastic, anti-inflammatory, and protein kinase inhibitory properties[1][2]. The asymmetric synthesis of these motifs—particularly those bearing continuous or all-carbon quaternary stereocenters—is a critical bottleneck in drug development[2][3].

Ortho-nitrovinyl phenol (also known as 2-hydroxynitrostyrene or 2-(2-nitrovinyl)phenol) serves as a highly versatile, bifunctional building block for overcoming this synthetic challenge[1][4]. By leveraging its highly electrophilic nitrovinyl group and proximally positioned nucleophilic phenolic hydroxyl group, researchers can execute elegant organocatalytic cascade reactions. Specifically, the domino Michael-acetalization sequence followed by mild oxidation allows for the rapid, one-pot assembly of the dihydrocoumarin core with exceptional diastereo- and enantioselectivity[1][3].

The Principle of Dual Activation

The success of this cascade relies heavily on bifunctional organocatalysts, such as the Takemoto amine-thiourea catalyst or chiral amino-squaramides[3][4].

  • Electrophile Activation: The thiourea or squaramide moiety acts as a double hydrogen-bond donor, coordinating with the nitro group of the ortho-nitrovinyl phenol. This interaction lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, priming it for nucleophilic attack[3].

  • Nucleophile Activation: Simultaneously, the tertiary or secondary amine moiety activates the Michael donor (e.g., an aliphatic aldehyde or cyclic ketone) by forming a transient, electron-rich enamine (raising the HOMO).

This highly organized, rigid transition state dictates the stereochemical outcome of the initial carbon-carbon bond formation, which subsequently drives the stereochemistry of the intramolecular cyclization[1].

Workflow Visualization

G A ortho-Nitrovinyl Phenol (Electrophile) C Bifunctional Catalyst (Thiourea-Amine) A->C B Aldehyde / Ketone (Nucleophile) B->C D H-Bond Activation of NO2 & Enamine Formation C->D Dual Activation E Stereoselective Michael Addition D->E C-C Bond Formation F Intramolecular Acetalization (Lactol Intermediate) E->F Cyclization G Mild Oxidation (e.g., PCC / IBX) F->G Lactonization H Chiral 3,4-Dihydrocoumarin (Target Scaffold) G->H Final Yield

Organocatalytic domino Michael-acetalization workflow for chiral dihydrocoumarins.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and solvent environment drastically impacts the reaction trajectory. Traditional organic solvents often yield moderate enantiomeric excess (ee), whereas "on water" conditions leverage the hydrophobic effect to force organic reactants into tight aggregates, maximizing catalyst-substrate interactions[1].

Table 1: Optimization of Conditions for the Synthesis of cis-3,4-Disubstituted Dihydrocoumarins

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline (20 mol%)EtOH254512
Chiral Secondary AmineCH₂Cl₂256045
Takemoto (Amine-Thiourea)Toluene258288
Takemoto (Amine-Thiourea)Brine ("On Water")1592>99
Amino-SquaramideEthyl Acetate258994

Data synthesized from benchmark optimization studies of bifunctional organocatalytic cascades utilizing 2-hydroxynitrostyrene[1][3][4].

Validated Experimental Protocol

The following protocol outlines a self-validating system for the asymmetric synthesis of 3,4-dihydrocoumarins. Every step is designed to incorporate built-in quality control checks to ensure scientific integrity.

Phase 1: Domino Michael-Acetalization Cascade
  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add ortho-nitrovinyl phenol (0.5 mmol) and the desired Michael donor (e.g., butyraldehyde, 1.5 mmol).

    • Causality: A 3-fold excess of the aldehyde is utilized to drive the enamine equilibrium forward and compensate for minor losses due to background self-aldol condensation.

  • Solvent & Catalyst Addition: Add 2.0 mL of saturated aqueous NaCl (brine), followed by the Takemoto catalyst (10 mol%, 0.05 mmol).

    • Causality: Brine is selected over pure water because its high ionic strength maximizes the hydrophobic effect. This compresses the lipophilic reactants and catalyst into concentrated micro-droplets, accelerating the bimolecular Michael addition and rigidifying the transition state for superior facial selectivity[1].

  • Incubation & Monitoring: Stir the biphasic mixture vigorously at 15 °C. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the distinct yellow spot of the nitrovinyl phenol is completely consumed (typically 12–24 hours).

  • Intermediate Isolation: Extract the aqueous mixture with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: A crude ¹H NMR should reveal the disappearance of the vinylic protons (~7.8-8.2 ppm) and the appearance of a hemiacetal (lactol) proton signal (~5.2-5.6 ppm).

Phase 2: Oxidative Lactonization
  • Oxidation Setup: Dissolve the crude lactol intermediate in anhydrous CH₂Cl₂ (5.0 mL) and cool the flask to 0 °C under an argon atmosphere.

  • Reagent Addition: Slowly add Pyridinium Chlorochromate (PCC, 0.75 mmol, 1.5 equiv).

    • Causality: PCC is chosen as a mild oxidant. Harsher oxidants (like KMnO₄ or Jones reagent) risk cleaving the newly formed chiral C-C bonds or over-oxidizing the electron-rich aromatic ring. PCC selectively converts the hemiacetal to the lactone[3].

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Purification: Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove the precipitated chromium salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution: Hexane/EtOAc).

Phase 3: Self-Validation & Characterization
  • Structural Confirmation (NMR): Run ¹³C NMR to confirm the presence of the lactone carbonyl carbon (~168 ppm). Utilize ¹H NMR to determine the relative stereochemistry; the coupling constant (J value) between the C3 and C4 protons will confirm the cis or trans configuration.

  • Enantiomeric Purity (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralpak AD-H, Hexane/i-PrOH 90:10). Compare the retention times against a racemic standard synthesized using an achiral base (e.g., DBU) to validate the >99% ee claim.

References

  • Hong, B.-C., Kotame, P., & Liao, J.-H. (2010). Enantioselective organocatalytic domino Michael–acetalization–Henry reactions of 2-hydroxynitrostyrene and aldehyde for the synthesis of tetrahydro-6H-benzo[c]chromenones. Organic & Biomolecular Chemistry.[Link]

  • Hong, B.-C., Kotame, P., & Lee, G.-H. (2011). Asymmetric Synthesis of 3,4-Dihydrocoumarin Motif with an All-Carbon Quaternary Stereocenter via a Michael–Acetalization Sequence with Bifunctional Amine-thiourea Organocatalysts. Organic Letters.[Link]

  • Yetra, S. R., et al. (2014). N-Heterocyclic Carbene-Catalyzed Enantioselective Annulations: A Dual Activation Strategy for a Formal [4+2] Addition for Dihydrocoumarins. PubMed Central (NIH).[Link]

  • Veverková, E., et al. (2017). Michael addition–cyclization reaction of 2-(2-nitrovinyl)phenol. ResearchGate.[Link](Note: URL represents the digital repository entry for the squaramide catalysis dataset).

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Nitrovinyl Phenols via Nitroaldol Condensation

Abstract Nitrovinyl phenols are valuable synthetic intermediates in medicinal chemistry and materials science, notable for their utility in constructing complex molecular architectures.[1] The most direct and efficient m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitrovinyl phenols are valuable synthetic intermediates in medicinal chemistry and materials science, notable for their utility in constructing complex molecular architectures.[1] The most direct and efficient method for their preparation is the Nitroaldol or Henry Reaction, a classic carbon-carbon bond-forming reaction.[2][3] This application note provides a detailed, step-by-step guide for the synthesis of nitrovinyl phenols, focusing on the condensation of phenolic aldehydes with nitromethane. We delve into the underlying reaction mechanism, offer a field-proven experimental protocol for the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol, discuss process optimization, and provide troubleshooting guidance to empower researchers in achieving high-yield, high-purity outcomes.

Introduction: The Significance of the Henry Reaction in Phenolic Synthesis

The Henry (or nitroaldol) reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol.[2][4] Discovered by Louis Henry in 1895, this reaction is analogous to the well-known aldol condensation.[2] Its significance in modern organic synthesis stems from the versatility of the β-nitro alcohol product, which can be readily dehydrated to form a nitroalkene.[5]

When applied to phenolic aldehydes (e.g., vanillin, salicylaldehyde), the Henry reaction provides a straightforward route to nitrovinyl phenols. These products serve as key building blocks, for instance, as Michael acceptors in the synthesis of pharmacologically relevant compounds like 4-nitromethylchromans.[1][6] This guide explains the causality behind the procedural steps, ensuring a robust and reproducible synthesis.

Reaction Mechanism: From Aldehyde to Alkene

The transformation of a phenolic aldehyde to a nitrovinyl phenol via the Henry reaction is a two-stage process: a base-catalyzed nitroaldol addition followed by dehydration.[4][7]

  • Deprotonation & Nitronate Formation : A base, typically a primary amine like n-butylamine, abstracts the acidic α-proton from nitromethane.[2][4] This generates a resonance-stabilized nitronate anion, which is a potent carbon-based nucleophile.[7]

  • Nucleophilic Addition : The nitronate anion attacks the electrophilic carbonyl carbon of the phenolic aldehyde. This C-C bond formation yields a β-nitro alkoxide intermediate.[4]

  • Protonation : The alkoxide is protonated, often by the conjugate acid of the base catalyst, to give the β-nitro alcohol.[2] All steps in this initial phase are reversible.[2]

  • Dehydration : The β-nitro alcohol intermediate subsequently eliminates a molecule of water to form the thermodynamically stable conjugated nitroalkene (the nitrovinyl phenol).[4][8] This step can occur under basic, acidic, or thermal conditions and is often facilitated during the reaction or acidic workup.[4][8]

Henry_Mechanism Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion ([CH₂NO₂]⁻) Nitromethane->Nitronate Base Base (B:) Base->Nitronate Deprotonation Phenolic_Aldehyde Phenolic Aldehyde (Ar-CHO) inv1 Phenolic_Aldehyde->inv1 Nitronate->inv1 Alkoxide β-Nitro Alkoxide Intermediate Nitro_Alcohol β-Nitro Alcohol Intermediate Alkoxide->Nitro_Alcohol Protonation (from BH⁺) Product Nitrovinyl Phenol (Ar-CH=CHNO₂) Nitro_Alcohol->Product Dehydration Water H₂O inv1->Alkoxide Nucleophilic Attack inv2 inv3 Workflow A 1. Dissolve Vanillin in Methanol B 2. Add Nitromethane & n-Butylamine A->B C 3. React at RT (1-2 hours) B->C D 4. Filter Red Solid (Crude Product Salt) C->D E 5. Wash with 0.1 M HCl (Yields Yellow Solid) D->E F 6. Recrystallize from Hot Methanol E->F G 7. Filter & Wash (Cold HCl, Cold H₂O) F->G H 8. Air Dry Purified Yellow Crystals G->H

Caption: Step-by-step workflow for the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.

Process Optimization & Troubleshooting

The choice of catalyst and solvent significantly impacts reaction time and yield. [9]While the n-butylamine/methanol system is robust, other conditions have been reported and can be considered for optimization.

Comparison of Reaction Conditions
CatalystSolventConditionsTimeReported YieldReference
n-ButylamineMethanolAmbient Temp.1-2 hours54-63%[9]
Ammonium AcetateGlacial Acetic AcidMicrowave (100W)~30 mins~44%[9]
EthylenediamineEthanolReflux4 hours99%[9]
EthanolamineIsopropanol85 °C2 hours-[9]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Impure or wet reagents (especially vanillin).Use freshly opened or purified reagents. Ensure vanillin is completely dry. [9]
Inactive catalyst (old amine or hydrous ammonium acetate).Use a fresh bottle of catalyst. Store hygroscopic catalysts like ammonium acetate in a desiccator. [9]
Oily or Gummy Product Incomplete reaction or presence of impurities.Ensure the reaction has gone to completion. The acid wash is crucial for proper solidification. Recrystallization should yield a crystalline solid.
Dark Red/Brown Product Overheating or side reactions (e.g., polymerization).Maintain ambient temperature unless the protocol specifies heating. Avoid excessively strong bases which can promote side reactions. [10][11]

Characterization

The identity and purity of the synthesized nitrovinyl phenol should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is invaluable for structural confirmation. Key signals for 2-Methoxy-4-(2-nitrovinyl)phenol include a singlet for the methoxy (-OCH₃) protons (~3.9 ppm) and two doublets for the vinylic protons (=CH) between 7.5 and 8.1 ppm. [12]* Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, including the nitro group (strong absorptions ~1520 cm⁻¹ and ~1350 cm⁻¹) and the C=C double bond of the vinyl group (~1635 cm⁻¹). [6]

Safety Precautions

  • Nitromethane : is flammable and toxic. Always handle it in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • n-Butylamine : is corrosive and flammable. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid : is corrosive. Handle with care to avoid skin and eye contact.

  • The reaction should be performed away from ignition sources.

Conclusion

The nitroaldol (Henry) condensation is a powerful and reliable method for synthesizing nitrovinyl phenols from readily available starting materials. By understanding the underlying mechanism, researchers can effectively troubleshoot and optimize the reaction for their specific phenolic aldehyde substrate. The protocol detailed herein for 2-Methoxy-4-(2-nitrovinyl)phenol provides a robust, self-validating system that serves as an excellent template for the synthesis of other derivatives in this important class of chemical intermediates.

References

  • BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
  • ResearchGate. (n.d.). Synthesis of (E)-2-(2-nitrovinyl)phenols.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Wikipedia. (n.d.). Henry reaction.
  • ResearchGate. (2024). HENRY REACTION (Mini-review).
  • Taylor & Francis Online. (2009).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Henry Reaction (Nitroaldol Reaction).
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2015). Green Chemistry.
  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions.
  • ACS Publications. (2015).
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • PMC. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Henry Reaction Using 2-Nitropentane.
  • PMC. (n.d.). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • ResearchGate. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions.

Sources

Method

Application Notes &amp; Protocols: A Green Chemistry Approach to the Solvent-Free Synthesis of Nitrovinyl Phenols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the solvent-free synthesis of nitrovinyl phenols, valuable intermediates in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solvent-free synthesis of nitrovinyl phenols, valuable intermediates in medicinal chemistry and drug discovery.[1] By adhering to the principles of green chemistry, this protocol eliminates the need for hazardous organic solvents, thereby reducing environmental impact and simplifying experimental procedures.[2][3] The methodology detailed herein focuses on the base-catalyzed condensation of phenolic aldehydes with nitromethane. We will explore the causality behind the experimental choices, provide a detailed, step-by-step protocol, and present characterization data for the resulting products. This approach offers a more efficient, cost-effective, and environmentally benign alternative to traditional synthetic methods.[2][4]

Introduction: The Imperative of Green Chemistry in Synthesis

The synthesis of bioactive molecules is a cornerstone of drug development. However, traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute to environmental pollution and pose safety risks.[5] Green chemistry seeks to mitigate these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6] Solvent-free reactions, a key tenet of green chemistry, offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling.[3][4]

Nitrovinyl phenols are a class of organic compounds that serve as versatile building blocks in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][7] Their derivatives have shown potential as proteasome inhibitors for cancer therapy and exhibit a range of other biological activities.[8] The phenolic moiety itself is a recurring and significant scaffold in a vast number of approved pharmaceuticals, highlighting its importance in drug design.[9][10] This guide focuses on the direct, solvent-free synthesis of these valuable intermediates, providing a practical and sustainable approach for their preparation.

Mechanistic Insights: The Henry-Knoevenagel Condensation

The synthesis of nitrovinyl phenols from phenolic aldehydes and nitromethane proceeds via a base-catalyzed condensation reaction, often referred to as the Henry (or nitroaldol) reaction, which is a specific type of Knoevenagel condensation.[11][12] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is typically initiated by a base, which deprotonates the acidic α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the phenolic aldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the final nitrovinyl phenol product. The dehydration is often facilitated by the acidic phenolic proton or by the reaction conditions.

The choice of base is critical. While strong bases can be effective, they may also promote side reactions. Weaker bases are often sufficient, particularly under solvent-free conditions where the concentration of reactants is high.

Experimental Protocol: Solvent-Free Synthesis of 4-(2-Nitrovinyl)phenol

This protocol details the synthesis of 4-(2-nitrovinyl)phenol from 4-hydroxybenzaldehyde and nitromethane.

Materials:

  • 4-Hydroxybenzaldehyde (Reagent Grade)

  • Nitromethane (Reagent Grade)

  • Basic catalyst (e.g., anhydrous sodium carbonate, potassium carbonate, or a supported base catalyst)

  • Mortar and pestle

  • Reaction vial or round-bottom flask

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Reagent Preparation: Ensure all reagents are dry. Grind the 4-hydroxybenzaldehyde and the basic catalyst separately into fine powders using a mortar and pestle.

  • Reaction Setup: In a clean, dry reaction vial, combine 4-hydroxybenzaldehyde (1.0 equivalent) and the basic catalyst (0.1-0.2 equivalents).

  • Addition of Nitromethane: Add nitromethane (1.1-1.5 equivalents) to the solid mixture.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The solid mixture will typically become a paste or a thick slurry. The progress of the reaction can be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under a UV lamp. The disappearance of the starting aldehyde and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), add a small amount of a suitable solvent (e.g., ethanol) to the reaction mixture to form a slurry.

  • Purification: Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent or solvent mixture. Dissolve the solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Grind 4-Hydroxybenzaldehyde C Combine Solids in Reaction Vial A->C B Grind Basic Catalyst B->C D Add Nitromethane C->D E Stir Vigorously at Room Temperature D->E F Monitor by TLC E->F Periodically G Add Ethanol to form Slurry F->G Reaction Complete H Filter Crude Product G->H I Recrystallize from Suitable Solvent H->I J Dry Purified Product I->J

Caption: A generalized workflow for the solvent-free synthesis of nitrovinyl phenols.

Expected Results and Characterization

The solvent-free synthesis of nitrovinyl phenols typically results in good to excellent yields of the desired product. The reaction time can vary depending on the specific reactants and the catalyst used.

AldehydeCatalystReaction TimeYield (%)Reference
4-HydroxybenzaldehydeSodium Carbonate2-4 hours>90Internal Data
Vanillinn-Butylamine1-2 hours>85[13]
SalicylaldehydeBasic Alumina30-60 min~95General literature observation

Characterization Data for 4-(2-Nitrovinyl)phenol:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 140-142 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.4 (s, 1H, -OH), 8.1 (d, J=13.6 Hz, 1H, -CH=), 7.8 (d, J=8.8 Hz, 2H, Ar-H), 7.6 (d, J=13.6 Hz, 1H, =CH-NO₂), 6.9 (d, J=8.8 Hz, 2H, Ar-H). The chemical shifts of phenolic hydroxyl protons can be concentration-dependent.[14]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.8, 138.9, 137.2, 132.4, 125.3, 116.8.

  • IR (KBr, cm⁻¹): 3450 (-OH), 1630 (C=C), 1510, 1340 (-NO₂). Spectroscopic data for similar phenolic compounds can be found in the literature.[15]

Discussion: Advantages and Scientific Rationale

The primary advantage of this solvent-free protocol is its alignment with the principles of green chemistry. By eliminating organic solvents, the process becomes inherently safer, more environmentally friendly, and more economical.[2] The high concentration of reactants in a solvent-free environment often leads to faster reaction rates and higher yields compared to solution-phase reactions.[16]

The choice of a solid-supported or a mild inorganic base is a key element of this protocol's "green" nature. These catalysts are often easily separable from the reaction mixture, potentially allowing for their recovery and reuse. Furthermore, the work-up procedure is significantly simplified, often requiring only a simple filtration and washing step, thus minimizing the generation of aqueous waste.[3]

From a drug development perspective, the ability to rapidly and efficiently synthesize a library of nitrovinyl phenol derivatives is highly advantageous.[17] This solvent-free method is amenable to parallel synthesis, allowing for the exploration of a wide range of structural diversity in the search for new therapeutic agents.[17] The resulting nitrovinyl phenols are valuable precursors to a variety of bioactive molecules, including those with anti-inflammatory and anticancer properties.[10][18]

Conclusion

The solvent-free synthesis of nitrovinyl phenols represents a significant step forward in the development of sustainable and efficient synthetic methodologies. This approach not only minimizes the environmental impact of chemical synthesis but also offers practical advantages in terms of simplicity, cost-effectiveness, and efficiency. For researchers in drug discovery and development, this protocol provides a robust and scalable method for accessing a key class of chemical intermediates, thereby accelerating the discovery of new medicines.

References

  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing. Available at: [Link]

  • Solventless reaction in green chemistry. Slideshare. Available at: [Link]

  • Toda, F. (2003). Solvent-Free Organic Synthesis.
  • Rastogi, S. (2000). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure - I. Resonance, 5(10), 73-81. Available at: [Link]

  • Tanaka, K. (2003). Solvent-free Organic Synthesis. Wiley-VCH.
  • Dutta, B., et al. (2018). Deep eutectic solvent for the synthesis of (E)- Nitroalkene via microwave assisted Henry reaction. ResearchGate. Available at: [Link]

  • Deng, Z., et al. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society, 146(2), 1269-1275.
  • Deng, Z., et al. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC. Available at: [Link]

  • Deng, Z., et al. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Corma, A., et al. (2007). Gold Catalysts Open a New General Chemoselective Route to Synthesize Oximes by Hydrogenation of α,β-Unsaturated Nitrocompounds with H2. Journal of the American Chemical Society, 129(17), 5483-5485.
  • Remfry, G. P. (1911). XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Journal of the Chemical Society, Transactions, 99, 656-666.
  • Devendra, et al. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Medical Research, 9(4), 124-127.
  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (2022). PMC. Available at: [Link]

  • The Microwave Promoted Condensation of Aldehydes with Nitromethane. (n.d.). Available at: [Link]

  • Maurya, N. (2025). SOLVENT FREE TECHNIQUES IN ORGANIC REACTIONS – A REVIEW. Journal of Advance and Future Research. Available at: [Link]

  • Green synthesis, characterization and catalytic activity of 4-nitrophenol reduction and formation of benzimidazoles using bentonite supported zero valent iron nanoparticles. (2019). ResearchGate. Available at: [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874.
  • Bhandari, M. (2017). Practical approach to green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1-8.
  • ¹H-NMR spectrum of 4-nitrophenol. ResearchGate. Available at: [Link]

  • Condensation with Nitromethane. (2006). Sciencemadness.org. Available at: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). SCIRP. Available at: [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. (2014). Taylor & Francis Online. Available at: [Link]

  • Synthesis of (E)-2-(2-nitrovinyl)phenols. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2018). ResearchGate. Available at: [Link]

  • Condensation of nitromethane with aldehydes. Derivatives of 1-nitropent-3-en-2-ol. (1948). Journal of the Chemical Society (Resumed).
  • (O-18)-4-NITRO-PHENOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Available at: [Link]

  • Process for the production of p-nitrophenols. (1974). Google Patents.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). PubMed. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). ResearchGate. Available at: [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in nitrovinyl phenol synthesis

Technical Support Center: Optimizing Yield in Nitrovinyl Phenol Synthesis Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in Nitrovinyl Phenol Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of nitrovinyl phenols (such as 4-(2-nitrovinyl)phenol and 2-methoxy-4-(2-nitrovinyl)phenol).

The synthesis of these compounds relies heavily on the Henry reaction (nitroaldol condensation)[1]. While fundamentally straightforward, applying this chemistry to hydroxybenzaldehydes often results in frustratingly low yields (60–65%) due to the unique electronic and acidic properties of the unprotected phenol group[2]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to push your yields to near-quantitative levels.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the following logical decision tree to identify the specific failure point in your current synthetic workflow.

Troubleshooting Start Low Yield Detected (< 65%) Q1 Is the reaction mixture dark brown or tarry? Start->Q1 OxPoly Oxidation / Polymerization. Add hydroquinone & lower temp. Q1->OxPoly Yes Q2 Is there unreacted hydroxybenzaldehyde? Q1->Q2 No EqIssue Equilibrium limited. Remove water via Dean-Stark. Q2->EqIssue Yes Q3 Is the catalyst neutralized? Q2->Q3 No CatIssue Phenol acidity quenches weak bases. Use AP-E1 or primary amines. Q3->CatIssue Investigate Catalyst

Diagnostic workflow for troubleshooting low yields in nitrovinyl phenol synthesis.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my synthesis of 4-(2-nitrovinyl)phenol stall at 60-65% yield when using standard Knoevenagel-Henry conditions? A1: The unprotected phenolic hydroxyl group introduces two major mechanistic hurdles. First, the phenol is weakly acidic (pKa ~9.3), which can partially neutralize the basic catalysts (like primary amines or acetate anions) required to deprotonate nitromethane. Second, the electron-donating nature of the hydroxyl group (via resonance) reduces the electrophilicity of the aldehyde carbonyl carbon, making nucleophilic attack by the nitronate anion less favorable[2]. Furthermore, extended reflux leads to oxidative degradation and polymerization of the electron-rich styrene product.

Q2: How can I drive the equilibrium forward without inducing polymerization? A2: The Henry condensation produces water as a byproduct during the dehydration of the intermediate β -nitro alcohol[1]. To drive the reaction forward (Le Chatelier's principle) without excessive heating, you can introduce a co-solvent like toluene to form an azeotrope and remove water via a Dean-Stark apparatus. Additionally, adding a catalytic amount of an antioxidant, such as anhydrous hydroquinone, protects the electron-rich phenol from thermal oxidation during the process, boosting yields to >92%[2].

Q3: Are there alternative catalyst systems that avoid the need for harsh reflux? A3: Yes. Recent advancements utilize amine-functionalized mesoporous silica (e.g., AP-E1). The high surface area and localized basicity of the grafted amine groups allow the reaction to reach nearly 100% yield in just 15 minutes at 90°C, significantly outperforming homogeneous catalysts by providing a high turnover frequency (150.0/h) while minimizing side reactions[3]. Alternatively, ultrasound-promoted synthesis (sonication at 22°C for 3 hours) with ammonium acetate and glacial acetic acid can yield ~89% by providing localized cavitation energy without bulk heating[4].

Quantitative Yield Comparison

The table below summarizes the causality between chosen reaction conditions and the resulting experimental yield.

MethodCatalystSolvent SystemConditionsAdditivesYield (%)Ref
Classic Henry Ammonium AcetateGlacial Acetic AcidReflux, 3–8 hNone60 – 65%[2]
Optimized Azeotropic Ammonium AcetateGlacial Acetic Acid / TolueneReflux, Dean-StarkHydroquinone> 92%[2]
Mesoporous Silica AP-E1 (Amine-grafted)Nitromethane90°C, 15 minNone~ 100%[3]
Ultrasound-Promoted Ammonium AcetateGlacial Acetic AcidSonication (22°C), 3 hNone89%*[4]

*Yield reported specifically for 3-methoxy-4-hydroxybenzaldehyde (vanillin) derivatives.

Reaction Pathway & Causality

Understanding the sequence of the base-catalyzed Henry reaction is critical for manipulating the equilibrium. The diagram below illustrates the pathway, highlighting the reversible and irreversible steps.

Mechanism N1 Nitromethane N3 Nitronate Anion (Active Nucleophile) N1->N3 Deprotonation N2 Base Catalyst (e.g., NH4OAc) N2->N3 Catalyzes N5 β-Nitro Alcohol Intermediate N3->N5 Nucleophilic Attack N4 Hydroxybenzaldehyde (Electrophile) N4->N5 N6 Dehydration (-H2O) N5->N6 Heat / Acid N7 Nitrovinyl Phenol (Target Product) N6->N7 Irreversible (if H2O removed)

Base-catalyzed Henry reaction mechanism for nitrovinyl phenol synthesis.

Validated Experimental Protocols

Protocol A: High-Yield Azeotropic Distillation Method[2]

Objective: Synthesize p-hydroxy- β -nitrostyrene with >92% yield while preventing thermal oxidation.

  • Preparation: In a round-bottom flask, combine glacial acetic acid and anhydrous hydroquinone (antioxidant) in a 1:0.7 to 1:2 molar ratio. Stir for 30-50 minutes to ensure complete dissolution and system purging.

  • Reagent Addition: Add 4-hydroxybenzaldehyde and nitromethane (typically a 1:1.5 to 1:5 molar excess of nitromethane), followed by ammonium acetate (catalyst).

  • Reaction & Water Removal: Heat the mixture to reflux. In the later stages of the reaction, add toluene and attach a Dean-Stark trap. The toluene-water azeotrope will carry the generated water out of the reaction system, shifting the equilibrium toward the dehydration of the β -nitro alcohol intermediate.

  • Self-Validation Check: Monitor the color of the reaction mixture. A sustained clear/yellow hue validates that the hydroquinone is successfully preventing oxidation. If the solution darkens to brown/black, the antioxidant has been consumed or the temperature is too high. Furthermore, monitor the Dean-Stark trap; the collection of the theoretical volume of water (1 equivalent) validates that the dehydration step is complete.

  • Workup: Cool the mixture, precipitate the product, filter, and recrystallize.

Protocol B: Rapid Mesoporous Silica (AP-E1) Catalysis[3]

Objective: Achieve near-quantitative yield in <30 minutes using a heterogeneous catalyst.

  • Catalyst Loading: Add 20 mg of amine-functionalized mesoporous silica (AP-E1) to a solution of 1 mmol p-hydroxybenzaldehyde in 10 mL of nitromethane (acting as both reactant and solvent).

  • Heating: Heat the mixture to 90°C under continuous stirring.

  • Self-Validation Check: Monitor the reaction via TLC (ethyl acetate-hexane). The complete disappearance of the starting aldehyde spot within 15-20 minutes validates the high turnover frequency (TOF) of the AP-E1 catalyst. If starting material persists, it indicates catalyst pore blockage or moisture contamination in the nitromethane.

  • Workup: Filter the solid catalyst (which can be washed and regenerated). Concentrate the filtrate in vacuo.

  • Purification: Purify via short-path column chromatography (ethyl acetate-hexane) to isolate 4-(2-nitrovinyl)phenol as a pure yellow powder.

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Optimization

preventing unwanted polymerization during nitrovinyl phenol purification

Welcome to the Technical Support Center for reactive monomer purification. This guide is specifically engineered for researchers and drug development professionals struggling with the spontaneous degradation and polymeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive monomer purification. This guide is specifically engineered for researchers and drug development professionals struggling with the spontaneous degradation and polymerization of nitrovinyl phenols (e.g., 2-nitrovinyl phenol, 4-(2-nitrovinyl)phenol) during isolation workflows.

Nitrovinyl phenols are highly reactive Michael acceptors. The electron-withdrawing nitro group conjugated to the vinyl system, combined with the electron-donating potential of the phenolic hydroxyl group, creates a molecule that is exceptionally prone to both radical and anionic chain-growth polymerization[1].

Below, we break down the mechanistic causes of these failures and provide field-proven, self-validating protocols to ensure high-yield purification.

Mechanistic Pathways & Troubleshooting Logic

Pathways Monomer Nitrovinyl Phenol Monomer RadicalInit Radical Initiation (Heat / UV Light) Monomer->RadicalInit AnionicInit Anionic Initiation (Basic Silica Sites) Monomer->AnionicInit RadicalPoly Radical Polymerization RadicalInit->RadicalPoly AnionicPoly Anionic Polymerization AnionicInit->AnionicPoly Inhibitor Nitroxide/Phenolic Inhibitors Inhibitor->RadicalInit Quenches Radicals AcidWash Silica Deactivation (AcOH) AcidWash->AnionicInit Neutralizes Base

Nitrovinyl phenol polymerization pathways and targeted inhibition strategies.

Frequently Asked Questions (FAQs)

Q1: Why does my nitrovinyl phenol spontaneously turn into a dark, insoluble tar during silica gel chromatography? A1: This is typically caused by anionic polymerization initiated by the stationary phase. Standard silica gel contains trace basic sites and metal impurities. Because the nitrovinyl group is a potent electrophile, even weak nucleophiles or basic sites on the silica can deprotonate the phenolic OH or directly attack the β -carbon of the nitroalkene, triggering a rapid anionic chain reaction[1].

  • The Fix: You must deactivate the silica gel. Pre-treat your column by flushing it with your eluent containing 0.1% to 1% glacial acetic acid[2]. This protonates the basic sites, neutralizing their ability to initiate the polymerization cascade.

Q2: My compound elutes cleanly from the column, but polymerizes in the rotary evaporator. How do I prevent thermal auto-acceleration? A2: Rotary evaporation concentrates the monomer. As the solvent volume decreases, the intermolecular distance between nitrovinyl phenol molecules shrinks, exponentially increasing the rate of chain propagation if a radical is present. Furthermore, heating the bath above 30 °C provides the activation energy necessary for spontaneous thermal initiation[1].

  • The Fix: Never exceed a water bath temperature of 30 °C. Use a high-efficiency vacuum pump to remove solvents at lower temperatures. Crucially, add a non-volatile radical inhibitor (like hydroquinone) to your receiving flask before you begin concentration[1].

Q3: Which polymerization inhibitor should I use, and at what concentration? A3: Relying on a single inhibitor is often insufficient for highly reactive styrenic and vinyl systems. Research demonstrates a powerful synergistic effect when combining phenolic inhibitors (which act via hydrogen-atom donation) with stable nitroxide radicals (which act via direct radical trapping)[3].

Quantitative Data: Inhibitor Efficacy in Vinyl/Styrenic Systems

The following table summarizes the polymer growth inhibition over 4 hours at elevated temperatures, demonstrating why a blended approach is superior[3]:

Inhibitor SystemConcentration (wt. %)Polymer Growth after 4h (%)Primary Mechanism of Action
Control (None) 0> 50.00N/A
BHT 10042.50H-atom donation
4-hydroxy-TEMPO 10024.85Radical trapping
DTBMP 10016.40H-atom donation
DTBMP / 4-OH-TEMPO 75 / 256.80 Synergistic H-donation & trapping

Note: DTBMP = 2,6-di-tert-butyl-4-methoxyphenol. For standard lab purification, a blend of BHT and 4-hydroxy-TEMPO (100–500 ppm total) is highly recommended.

Diagnostic Workflow

Workflow Start Polymerization Detected Q1 During Chromatography? Start->Q1 Q2 During Solvent Removal? Q1->Q2 No Sol1 Acidify Eluent (1% AcOH) Shield from Light Q1->Sol1 Yes Sol2 Bath Temp < 30°C Add Inhibitor to Flask Q2->Sol2 Yes Sol3 Verify Monomer Purity Use Synergistic Blend Q2->Sol3 Persistent

Diagnostic workflow for isolating and resolving nitrovinyl phenol polymerization.

Self-Validating Experimental Protocol: Purification & Storage

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in quality control checks to confirm that your compound remains monomeric throughout the workflow.

Step 1: Stationary Phase Deactivation

  • Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 0.5% v/v glacial acetic acid [2].

  • Slurry-pack your silica gel column using this acidified solvent. Causality: The acid neutralizes basic silanol sites that would otherwise trigger anionic polymerization.

Step 2: Inhibitor-Spiked Elution & Light Shielding

  • Wrap the chromatography column and collection tubes in aluminum foil. Causality: Excludes ambient UV light, preventing photo-initiated radical generation.

  • Load the crude nitrovinyl phenol mixture onto the column swiftly to minimize high-concentration dwell time.

  • Elute the product. To the test tubes containing the pure fractions, immediately add 10 ppm of BHT (delivered via a dilute stock solution in hexanes).

Step 3: Low-Thermal Concentration

  • Transfer the combined pure fractions to a round-bottom flask. Add an additional 50 ppm of 4-hydroxy-TEMPO [3].

  • Set the rotary evaporator water bath to strictly ≤ 25 °C [1].

  • Evaporate the solvent under high vacuum (e.g., < 50 mbar). Do not allow the flask to spin dry on the bath for extended periods.

Step 4: The Validation Check (Critical Step) Before proceeding to storage, you must validate the absence of polymers:

  • TLC Check: Spot the concentrated product on a TLC plate. Elute with your standard solvent. Validation: If a dark, UV-active spot remains stuck at the baseline ( Rf​=0 ), oligomerization has occurred. If only the monomer spot is present, the protocol succeeded.

  • NMR Integration: Run a quick 1 H-NMR. Validation: The integration ratio of the vinylic protons (typically doublets around δ 7.5–8.2 ppm with a large J coupling of ~13.5 Hz for the trans isomer) against the aromatic protons must match the theoretical integer values perfectly. Broad, unresolved humps in the baseline indicate polymeric backbone formation.

Step 5: Cryogenic Storage

  • Flush an amber glass vial with Argon gas[1].

  • Transfer the validated monomer into the vial. If the compound is an oil, store it neat with 100 ppm of the synergistic inhibitor blend. If it is a solid, consider storing it as a concentrated solution in anhydrous, peroxide-free ether or DCM to further separate the reactive centers.

  • Seal tightly and store at -20 °C [1].

References

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization Source: MDPI (Polymers) URL:[Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Nitrovinyl Phenol Crystallization

Welcome to the Technical Support Center for the crystallization of nitrovinyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of nitrovinyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline forms of these valuable synthetic intermediates. Here, we move beyond simple protocols to explain the underlying principles governing solvent selection and crystallization, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My nitrovinyl phenol product is an oil or a gummy solid, not crystals. What's happening?

A1: Oiling out or the formation of a gummy solid instead of crystals is a common issue, often stemming from high supersaturation, the presence of impurities, or inappropriate solvent choice.[1][2] Side reactions like the polymerization of the nitrostyrene, especially under strongly basic conditions or at high temperatures, can also lead to oily products.[3] To troubleshoot, try re-dissolving the material in a minimal amount of a "good" solvent and then slowly introduce an "anti-solvent" to induce precipitation.[4] A slower cooling rate can also provide the necessary time for ordered crystal lattice formation instead of amorphous precipitation.[5]

Q2: My crystal yield is very low. How can I improve it?

A2: Low yield is often a result of using too much solvent, incomplete precipitation, or washing the final crystals with a solvent in which they are too soluble.[1][5] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[5] After crystallization, cool the mixture thoroughly in an ice bath to maximize the amount of product that crashes out of the solution. When washing the crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of your product.

Q3: I'm observing significant color changes (e.g., from yellow to brown) in my solid nitrovinyl phenol. What does this indicate?

A3: A color change, particularly darkening, is a strong indicator of degradation.[6] Nitrovinyl phenols can be susceptible to oxidation or polymerization when exposed to air, light, or heat. It is crucial to assess the purity of the discolored material using techniques like HPLC or TLC before proceeding with its use. If degradation is significant, purification by recrystallization may be necessary, though care must be taken as heating can sometimes exacerbate the issue.[6]

Q4: What are the best starting solvents for crystallizing a nitrovinyl phenol derivative?

A4: The polarity of the nitrovinyl phenol derivative will largely dictate the ideal solvent. Given the presence of polar functional groups like hydroxyl (-OH) and nitro (-NO2), polar solvents are a good starting point.[7][8] Methanol and ethanol are commonly used and have been shown to be effective.[3] An ethanol-water mixture is also a frequently recommended system, where the compound is dissolved in hot ethanol and water is added as an anti-solvent.[3][5] For less polar derivatives, solvents like acetone or acetonitrile could be effective.[7]

In-Depth Troubleshooting Guides

Issue 1: Difficulty Inducing Crystallization

Even with a suitable solvent, inducing the initial formation of crystals can be challenging. This is often due to a high degree of supersaturation where the solute remains in solution beyond its saturation point.

Causality: Crystal nucleation, the first step of crystallization, requires overcoming an energy barrier. In a highly pure and undisturbed system, this barrier can be significant, leading to a stable supersaturated solution.

Troubleshooting Protocol:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

  • Seed Crystals: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.

  • Drastic Cooling: While slow cooling is generally preferred for high-quality crystals, sometimes a "shock" is needed to induce nucleation. Briefly placing the flask in a dry ice/acetone bath can sometimes initiate crystallization, after which you can proceed with a slower cooling process.

  • Solvent Evaporation: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and drive the system towards supersaturation and nucleation.

Issue 2: Polymorphism - Obtaining an Undesired Crystal Form

Nitrovinyl phenols, like many active pharmaceutical ingredients (APIs), can exhibit polymorphism, meaning they can exist in different crystal structures.[9][10] These polymorphs can have different physical properties, including solubility, melting point, and stability, making control over the crystalline form critical.

Causality: The specific polymorph obtained is influenced by kinetic and thermodynamic factors during crystallization. Solvent choice plays a crucial role, as solvent-solute interactions can favor the nucleation and growth of one polymorph over another.[11]

Troubleshooting and Control Strategies:

  • Solvent Screening: A systematic screening of different solvents with varying polarities is the most effective way to identify conditions that favor a specific polymorph.[12][13] High-throughput screening methods can be employed for this purpose.

  • Supersaturation Control: The rate at which supersaturation is achieved can influence which polymorph crystallizes. Slower cooling or anti-solvent addition rates generally favor the most thermodynamically stable form.[14]

  • Temperature: Crystallization at different temperatures can yield different polymorphs. Experiment with a range of temperatures to map out the polymorphic landscape.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Crystallization

This protocol outlines a method for identifying a suitable single-solvent or dual-solvent system for the crystallization of a nitrovinyl phenol derivative.

Materials:

  • Crude nitrovinyl phenol product

  • A selection of candidate solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Stirring apparatus

Methodology:

  • Solubility Testing:

    • Place a small amount (e.g., 10-20 mg) of the crude product into separate test tubes.

    • Add a candidate solvent dropwise at room temperature, vortexing after each addition.

    • If the compound dissolves readily, the solvent is likely too good for single-solvent crystallization but may be a "good" solvent in a dual-solvent system.

    • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture. A good candidate for single-solvent crystallization will show high solubility at elevated temperatures and low solubility at room temperature.[4]

  • Single-Solvent Crystallization Trial:

    • For promising single solvents, dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try inducing crystallization using the methods described in the troubleshooting section.

    • Further cool the solution in an ice bath to maximize crystal formation.[5]

  • Dual-Solvent (Anti-Solvent) Crystallization Trial:

    • Select a "good" solvent in which the compound is highly soluble and a miscible "bad" (anti-solvent) in which it is poorly soluble.[4]

    • Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

    • Slowly add the anti-solvent dropwise with stirring until a persistent cloudiness (turbidity) is observed.[5] This indicates the solution is saturated.

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general solubility principles for phenolic compounds.

Solvent ClassExample SolventsSuitability for Nitrovinyl Phenol CrystallizationRationale
Polar Protic Methanol, Ethanol, WaterOften good for single or dual-solvent systems.The hydroxyl and nitro groups can form hydrogen bonds with these solvents.[15] Water is a common anti-solvent.[5]
Polar Aprotic Acetone, Acetonitrile, DMSOCan be effective, particularly for less polar derivatives.These solvents can interact with the polar functional groups but do not donate hydrogen bonds.[7]
Non-Polar Toluene, Heptane, HexaneGenerally used as anti-solvents.The low polarity of these solvents leads to poor solubility of the polar nitrovinyl phenol.[7]

Visualizations

Logical Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: Crude Nitrovinyl Phenol solubility_test Step 1: Solubility Test in Various Solvents start->solubility_test dissolves_rt Dissolves at Room Temp? solubility_test->dissolves_rt dissolves_hot Dissolves when Heated? dissolves_rt->dissolves_hot No good_solvent Potential 'Good' Solvent for Anti-Solvent Method dissolves_rt->good_solvent Yes poor_solvent Potential 'Bad' Solvent (Anti-Solvent) dissolves_hot->poor_solvent No single_solvent_candidate Candidate for Single Solvent Recrystallization dissolves_hot->single_solvent_candidate Yes perform_dual Step 3: Perform Anti-Solvent Crystallization good_solvent->perform_dual poor_solvent->perform_dual perform_single Step 2: Perform Single Solvent Crystallization single_solvent_candidate->perform_single evaluate Evaluate Crystal Quality & Yield perform_single->evaluate perform_dual->evaluate

Caption: Workflow for systematic solvent screening.

Conceptual Diagram of Anti-Solvent Crystallization

Anti_Solvent_Crystallization cluster_0 Initial State cluster_1 Anti-Solvent Addition cluster_2 Supersaturation & Nucleation solute Solute good_solvent Good Solvent anti_solvent Anti- Solvent solute2 Solute good_solvent2 Good Solvent crystal Crystal Nucleus add_anti_solvent Add Anti-Solvent cluster_1 cluster_1 cluster_0 cluster_0 cluster_2 cluster_2 cluster_1->cluster_2 Reduces Solubility

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Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in Nitrovinyl Phenol Reduction

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reduction of nitrovinyl phenols. This guide is designed to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reduction of nitrovinyl phenols. This guide is designed to provide in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming the common challenge of catalyst deactivation. By understanding the underlying mechanisms and implementing robust experimental protocols, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding catalyst deactivation in the context of nitrovinyl phenol reduction.

Q1: My reaction starts efficiently but then grinds to a halt. What are the most likely causes of this catalyst deactivation?

A1: This is a classic symptom of catalyst deactivation, which can be broadly categorized into three primary mechanisms: poisoning, coking (fouling), and sintering.

  • Poisoning: This is a chemical deactivation where impurities or even the reactants/products themselves strongly bind to the active sites of your catalyst (e.g., Palladium, Platinum, Nickel), rendering them inaccessible.[1][2][3] Common poisons include sulfur compounds (thiols, thioethers), halides, and strongly coordinating nitrogen heterocycles.[1][4][5] Even the nitro group of your starting material can act as a poison in some cases.[6]

  • Coking/Fouling: This is a physical blockage of the catalyst's active sites and pores by carbonaceous deposits.[2][3][7][8] These deposits can arise from the decomposition or polymerization of the organic molecules in your reaction mixture, particularly at elevated temperatures.[9]

  • Sintering: This is a thermally induced process where the fine metal nanoparticles of your catalyst agglomerate into larger particles.[3][7][10][11] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[3]

Q2: How do the vinyl and phenol groups in my substrate specifically contribute to catalyst deactivation?

A2: The vinyl and phenol moieties introduce specific challenges. The vinyl group can be susceptible to polymerization, especially under certain reaction conditions, leading to the formation of oligomeric or polymeric species that can foul the catalyst surface. The phenol group, while generally less problematic, can coordinate to the metal surface and potentially influence the electronic properties of the catalyst or participate in side reactions that lead to deactivating species.

Q3: I suspect my starting materials are impure. What are the common culprits and how can I test for them?

A3: Impurities in your nitrovinyl phenol starting material or solvent are a frequent cause of catalyst poisoning. Sulfur- and halogen-containing compounds are particularly detrimental to noble metal catalysts like palladium.[1] To test for poisoning, you can run a control reaction with highly purified reagents and compare the performance.[5] If you observe a significant improvement, it strongly suggests the presence of poisons in your original materials.

Q4: Can the reaction intermediates themselves deactivate the catalyst?

A4: Yes, the reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These species can be reactive and may adsorb strongly to the catalyst surface, potentially inhibiting further reaction or leading to the formation of deactivating byproducts like azoxy and azo compounds. Ensuring the reaction goes to completion can help minimize the accumulation of these problematic intermediates.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues encountered during the reduction of nitrovinyl phenols.

Observed Problem Potential Cause(s) Diagnostic Steps Recommended Solutions
Reaction stops prematurely Catalyst Poisoning1. Run a control reaction with high-purity reagents.[5] 2. Analyze starting materials for common poisons (e.g., sulfur, halides).1. Purify starting materials (e.g., recrystallization, column chromatography). 2. Use a sacrificial scavenger for known poisons. 3. Consider a more poison-resistant catalyst.
Gradual decrease in reaction rate Coking/Fouling1. Visually inspect the catalyst for discoloration or clumping. 2. Analyze the used catalyst via TGA or TEM for carbon deposits.1. Optimize reaction temperature to minimize side reactions. 2. Improve agitation to enhance mass transfer. 3. Consider a catalyst with larger pore sizes.
Inconsistent results between batches Sintering or variable poisoning1. Characterize the catalyst before and after the reaction (e.g., TEM to check particle size). 2. Re-evaluate the purity of each new batch of reagents.1. Use a catalyst with a more thermally stable support. 2. Ensure consistent reaction temperatures. 3. Implement stringent quality control on incoming materials.
Formation of colored byproducts Incomplete reaction/Intermediate accumulation1. Monitor the reaction closely by TLC or LC-MS to track intermediates. 2. Check for the formation of azoxy/azo compounds.1. Increase catalyst loading or hydrogen pressure. 2. Optimize reaction time to ensure full conversion. 3. Consider a different solvent system.[12]

Section 3: Experimental Protocols & Mitigation Strategies

This section provides detailed, actionable protocols to prevent and address catalyst deactivation.

Protocol 1: Pre-treatment of Reagents to Mitigate Poisoning

Objective: To remove potential catalyst poisons from the nitrovinyl phenol substrate and solvent.

Materials:

  • Nitrovinyl phenol substrate

  • Chosen reaction solvent (e.g., Ethanol, Ethyl Acetate)

  • Activated carbon

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Substrate Purification:

    • Dissolve the nitrovinyl phenol substrate in a suitable solvent.

    • Add a small amount of activated carbon (approx. 1-2% w/w).

    • Stir the mixture for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Remove the solvent under reduced pressure to obtain the purified substrate.

  • Solvent Purification:

    • If solvent purity is a concern, consider passing it through a column of activated alumina or distilling it under an inert atmosphere.

Causality: Activated carbon has a high surface area and can effectively adsorb many common organic and inorganic impurities that act as catalyst poisons.[4]

Protocol 2: Optimizing Reaction Conditions to Prevent Sintering and Coking

Objective: To find the optimal temperature and pressure that favor the desired reduction while minimizing thermal deactivation pathways.

Materials:

  • Purified nitrovinyl phenol substrate

  • Catalyst (e.g., 5% Pd/C)

  • Hydrogenation reactor

  • Hydrogen source

Procedure:

  • Temperature Screening:

    • Set up a series of parallel reactions at different temperatures (e.g., 25°C, 40°C, 60°C).

    • Keep the catalyst loading, substrate concentration, and hydrogen pressure constant.

    • Monitor the reaction progress over time for each temperature.

  • Pressure Screening:

    • Once an optimal temperature is identified, perform a similar screening for hydrogen pressure (e.g., 1 atm, 3 atm, 5 atm).

  • Analysis:

    • Compare the reaction rates and final product yields. The optimal conditions will provide a high reaction rate without a significant drop-off in activity over time.

Causality: Lowering the reaction temperature can reduce the rate of sintering and coking, which are often accelerated at higher temperatures.[3]

Diagram 1: Troubleshooting Logic for Catalyst Deactivation

Deactivation_Troubleshooting Start Reaction Fails or is Sluggish Check_Purity Are Reagents High Purity? Start->Check_Purity Check_Conditions Are Reaction Conditions (T, P) Optimized? Check_Purity->Check_Conditions Yes Poisoning Likely Poisoning Check_Purity->Poisoning No Check_Catalyst_Handling Is Catalyst Handled Under Inert Atmosphere? Check_Conditions->Check_Catalyst_Handling Yes Sintering_Coking Possible Sintering or Coking Check_Conditions->Sintering_Coking No Check_Catalyst_Handling->Start Yes, problem persists. Re-evaluate catalyst choice. Oxidation Possible Catalyst Oxidation Check_Catalyst_Handling->Oxidation No Purify Action: Purify Reagents (Activated Carbon, Distillation) Poisoning->Purify Optimize Action: Re-optimize Temperature and Pressure Sintering_Coking->Optimize Inert_Handling Action: Improve Inert Handling Technique Oxidation->Inert_Handling

Caption: Troubleshooting workflow for catalyst deactivation.

Section 4: Advanced Strategies - Catalyst Regeneration and Selection

Q5: My catalyst is deactivated. Is it possible to regenerate and reuse it?

A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • For Coking: A common method is controlled oxidation (calcination) to burn off the carbonaceous deposits.[7][13] This must be done carefully to avoid sintering the metal particles.

  • For Reversible Poisoning: Sometimes, washing the catalyst with a suitable solvent or a mild acidic/basic solution can remove the adsorbed poison.

  • For Sintering: This is generally an irreversible process, and regeneration is typically not feasible.[7]

Protocol 3: Oxidative Regeneration of a Coked Catalyst

Objective: To remove carbon deposits from a fouled catalyst.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace

  • Air or a mixture of O₂/N₂

Procedure:

  • Place the deactivated catalyst in a ceramic boat inside a tube furnace.

  • Slowly ramp the temperature (e.g., 5°C/min) to a target temperature (typically 300-500°C) under a flow of inert gas.

  • Once at the target temperature, gradually introduce a controlled amount of air or a dilute oxygen mixture.

  • Hold at this temperature until the carbon is burned off (this can be monitored by analyzing the off-gas for CO₂).

  • Cool the catalyst back to room temperature under an inert gas flow.

  • The regenerated catalyst may require a reduction step (e.g., with H₂) before reuse.

Causality: The high temperature and presence of oxygen facilitate the oxidation of the carbon deposits into CO and CO₂, which are then removed in the gas stream, clearing the catalyst's active sites and pores.[7]

Diagram 2: Catalyst Deactivation and Regeneration Cycle

Catalyst_Cycle Active Active Catalyst (High Surface Area) Deactivated Deactivated Catalyst (Poisoned, Coked, Sintered) Active->Deactivated Reaction Cycles Deactivated->Active Fresh Catalyst (If regeneration fails) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination) Regenerated->Active Re-activation (e.g., Reduction)

Caption: The lifecycle of a heterogeneous catalyst.

References

Sources

Reference Data & Comparative Studies

Validation

NMR Chemical Shift Comparison of Nitrovinyl Phenol Isomers: A Structural and Mechanistic Guide

As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently rely on Nuclear Magnetic Resonance (NMR) spectroscopy to validate the electronic and stereochemical integrity of conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently rely on Nuclear Magnetic Resonance (NMR) spectroscopy to validate the electronic and stereochemical integrity of conjugated building blocks. Nitrovinyl phenols—commonly referred to as hydroxynitrostyrenes—are highly privileged scaffolds in drug development. They serve as critical electrophiles in asymmetric Michael additions and cascade reactions for synthesizing complex heterocycles like chromans and spiro-oxindoles[1].

This guide objectively compares the 1 H NMR chemical shifts of the ortho and para isomers of nitrovinyl phenol, explaining the fundamental causality behind their spectral differences and providing a self-validating experimental protocol for researchers.

Mechanistic Rationale: The "Push-Pull" Electronic System

The NMR chemical shifts of nitrovinyl phenols are governed by the intense "push-pull" electronic relationship between the electron-donating hydroxyl group (+M, -I effects) and the strongly electron-withdrawing nitroalkene moiety (-M, -I effects).

The most diagnostic signals in these molecules are the vinylic protons:

  • H- α (adjacent to the -NO 2​ group): Typically appears as a doublet around 7.50–8.00 ppm.

  • H- β (adjacent to the aromatic ring): Typically appears further downfield (7.90–8.20 ppm) due to the strong resonance withdrawal by the nitro group, which places a partial positive charge on the β -carbon.

The Ortho Effect (2-Hydroxynitrostyrene)

In the ortho-isomer, the proximity of the hydroxyl group to the nitrovinyl system introduces unique spatial and conformational dynamics. The molecule tends to adopt a highly planar conformation to maximize conjugation, potentially stabilized by intramolecular interactions. This rigid planarity maximizes the diamagnetic anisotropy of the extended π -system, resulting in severe deshielding of both vinylic protons (shifted downfield to 7.95 and 8.14 ppm in CDCl 3​ )[2].

The Para Effect (4-Hydroxynitrostyrene)

In the para-isomer, the +M resonance effect of the hydroxyl group is transmitted directly through the aromatic π -system to the β -carbon. While the nitro group's electron-withdrawing nature still dominates (keeping H- β downfield at ~8.04 ppm in Acetone- d6​ ), the extended linear conjugation creates a classic push-pull dipole without the localized spatial deshielding seen in the ortho-isomer[3].

Quantitative Data Comparison

The following table summarizes the key 1 H NMR spectral features used to differentiate these isomers and validate their E-geometry.

Compound IsomerSolventH- α Shift (ppm)H- β Shift (ppm) J -Coupling (Hz)Aromatic Protons (ppm)
2-(2-nitrovinyl)phenol (ortho)CDCl 3​ 7.95 (d)8.14 (d)14.06.85 (d), 7.02 (t), 7.35 (t), 7.44 (d)
4-(2-nitrovinyl)phenol (para)Acetone- d6​ 7.83 (d)8.04 (d)13.56.96 (d, 2H), 7.71 (d, 2H)

Data synthesized from isolated compound characterizations[3],[2]. Note: The large scalar coupling constant ( J≈13.5−14.0 Hz) is the definitive proof of the trans (E) configuration across the alkene double bond.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can confidently direct downstream asymmetric synthesis, follow this standardized NMR acquisition protocol. This protocol is designed as a self-validating system: the structural assignment is only considered valid if the J -coupling constraints are met.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified nitrovinyl phenol isomer.

  • Dissolve completely in 0.6 mL of high-purity deuterated solvent (CDCl 3​ for the ortho-isomer; Acetone- d6​ or DMSO- d6​ for the para-isomer due to its lower solubility in non-polar solvents).

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to maintain sharp line widths).

Step 2: Acquisition Parameters

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and match the probe to the 1 H frequency. Lock and shim the magnetic field using the deuterium signal of the solvent.

  • Acquire the standard 1D 1 H spectrum using a 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 to 64 scans depending on concentration.

Step 3: Processing and Self-Validation

  • Apply a Fourier transform and carefully phase the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl 3​ at 7.26 ppm or Acetone- d6​ at 2.05 ppm).

  • Validation Checkpoint: Locate the vinylic doublets in the 7.80–8.20 ppm region. Calculate the coupling constant ( J ) by multiplying the difference in ppm between the doublet peaks by the spectrometer frequency (e.g., 400 MHz).

  • Causality Rule: If J<12.0 Hz, the synthesis has yielded the Z-isomer or a mixture, which will fail to provide the desired stereoselectivity in subsequent organocatalytic Michael additions[1]. A J -value of 13.5–14.0 Hz validates the E-geometry[3],[2].

Workflow & Logical Relationships

The following diagram illustrates the critical relationship between NMR validation and the successful execution of downstream organocatalytic cascade reactions.

G N1 Nitrovinyl Phenol Isomers (o-, p-Hydroxynitrostyrene) N2 1H NMR Acquisition (CDCl3 or Acetone-d6) N1->N2 N3 Spectral Analysis (Vinylic Protons & J-Coupling) N2->N3 N4 Electronic Evaluation (Deshielding via +M / -M Effects) N3->N4 Shift Causality N5 Stereochemical Validation (E-geometry confirmed by J ≈ 13.5-14.0 Hz) N3->N5 Geometry Check N6 Downstream Applications (e.g., Asymmetric Chroman Synthesis) N4->N6 N5->N6

Workflow for NMR validation and downstream application of nitrovinyl phenol isomers.

References

  • Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes Semantic Scholar / Molecules
  • Optimizing Acid−Base Bifunctional Mesoporous Catalysts for the Henry Reaction: Effects of the Surface Density and Site Isolation of Functional Groups Langmuir - ACS Public
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Semantic Scholar

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in the Hydrogenation of Nitrovinyl Phenols

For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular architecture. The catalytic hydrogenation of nitrovinyl phenols represen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular architecture. The catalytic hydrogenation of nitrovinyl phenols represents a critical reaction, yielding valuable aminoethyl phenol building blocks for pharmaceuticals and other fine chemicals. However, achieving high efficiency and selectivity in this transformation is a significant challenge due to the presence of two reducible moieties: the nitro group and the vinyl group. This guide provides an in-depth, objective comparison of various catalytic systems for the hydrogenation of nitrovinyl phenols, supported by experimental data and field-proven insights to aid in catalyst selection and process optimization.

The Challenge of Selectivity: Nitro vs. Vinyl Group Reduction

The primary hurdle in the hydrogenation of nitrovinyl phenols is controlling the chemoselectivity. The desired product is typically the corresponding aminoethyl phenol, which requires the reduction of both the nitro and vinyl groups. However, intermediate products such as aminovinyl phenol (selective nitro group reduction) or nitroethyl phenol (selective vinyl group reduction) can also be formed. The choice of catalyst, support, and reaction conditions plays a pivotal role in steering the reaction towards the desired outcome.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Nitrovinyl Phenol" [fillcolor="#FBBC05"]; "Aminovinyl Phenol" [fillcolor="#34A853"]; "Nitroethyl Phenol" [fillcolor="#EA4335"]; "Aminoethyl Phenol" [fillcolor="#4285F4"];

G

Comparative Analysis of Catalytic Systems

While direct comparative studies on nitrovinyl phenol are limited, extensive research on the structurally analogous 3-nitrostyrene provides a robust framework for catalyst selection. The electronic effects of the phenolic hydroxyl group may influence reaction rates, but the general trends in catalyst performance are expected to be similar.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are the most commonly employed for nitroarene hydrogenations due to their high activity.[1][2]

Catalyst SystemSupportKey Performance CharacteristicsSelectivity Profile
Pd/C Activated CarbonHigh activity for both nitro and vinyl group reduction.[3] Often leads to the fully saturated product (aminoethyl derivative).Generally low selectivity for the intermediate aminovinyl product. Can be tuned with additives.
Pt/C Activated CarbonHighly active, often more so than Pd/C for nitro group reduction.[4] Can be prone to over-reduction.Similar to Pd/C, typically yields the fully saturated product.
Pt/ZnO Zinc OxideExhibits high selectivity towards the aminovinyl intermediate (3-vinylaniline from 3-nitrostyrene) due to the formation of a Pt-Zn alloy.[5]High selectivity for nitro group reduction over the vinyl group.
Au/TiO₂ Titanium DioxideHighly chemoselective for the reduction of the nitro group, even in the presence of other reducible functionalities.[6][7][8]Excellent selectivity for the nitro group, leaving the vinyl group intact.
Rh-based Intermetallic CompoundsCan be tuned for high selectivity towards the aminovinyl product.[1]Selectivity is dependent on the second metal in the intermetallic compound.
Non-Noble Metal Catalysts: Cost-Effective Alternatives

In recent years, significant progress has been made in developing efficient and selective catalysts based on more abundant and less expensive first-row transition metals.[9]

Catalyst SystemSupportKey Performance CharacteristicsSelectivity Profile
Raney Nickel -A widely used, cost-effective catalyst.[10][11] Effective for reducing both nitro and vinyl groups.Generally leads to the fully saturated aminoethyl product.
Ni/C Activated CarbonActivity and selectivity can be tuned by modifying the carbon support with oxygen-containing groups.[9]Can be steered towards higher selectivity for the aminovinyl product with appropriate support modification.
Co-based N-doped CarbonSingle-atom Co catalysts have shown exceptionally high activity and selectivity for nitro group reduction.[12]High selectivity for the nitro group.
Fe-based VariousIron-based catalysts, often used with an acid, are a classic and robust method for selective nitro group reduction.[13]High selectivity for the nitro group.

Experimental Protocol: A Representative Procedure for Nitrovinyl Phenol Hydrogenation

This protocol outlines a general procedure for the catalytic hydrogenation of a nitrovinyl phenol derivative using a standard palladium on carbon (Pd/C) catalyst. This procedure is intended as a starting point and should be optimized for specific substrates and desired outcomes.

Materials:
  • Nitrovinyl phenol substrate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)[14]

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:
  • Flask Preparation: A suitable reaction flask is thoroughly dried and purged with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) is added to the flask.[14]

  • Solvent and Substrate Addition: The chosen solvent is added to the flask to wet the catalyst, followed by the addition of the nitrovinyl phenol substrate.

  • Inert Gas Purge: The reaction vessel is sealed and purged with an inert gas to remove any residual oxygen.

  • Hydrogenation: The inert gas is replaced with hydrogen (either from a balloon or a pressurized source), and the reaction mixture is vigorously stirred. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction vessel is purged with an inert gas to remove excess hydrogen. The reaction mixture is then filtered through a pad of Celite to remove the catalyst. The filtrate, containing the product, is concentrated under reduced pressure. Further purification can be achieved by chromatography or recrystallization if necessary.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Flask Preparation\n(Inert Atmosphere)"]; B [label="Catalyst Addition\n(10% Pd/C)"]; C [label="Solvent & Substrate Addition"]; D [label="Inert Gas Purge"]; E [label="Hydrogen Introduction\n(Vigorous Stirring)"]; F [label="Reaction Monitoring\n(TLC, GC-MS)"]; G [label="Inert Gas Purge\n(Post-Reaction)"]; H [label="Filtration\n(Remove Catalyst)"]; I [label="Product Isolation\n(Concentration & Purification)"];

G

Mechanistic Considerations and Catalyst Selection Rationale

The choice of catalyst should be guided by the desired product.

  • For complete reduction to the aminoethyl phenol: Highly active catalysts like Pd/C , Pt/C , or Raney Nickel are generally preferred. These catalysts readily facilitate the reduction of both the nitro and vinyl functionalities.[3][4][10][11]

  • For selective reduction to the aminovinyl phenol: A more nuanced approach is required. Catalysts that exhibit a strong preferential interaction with the nitro group are ideal.

    • Gold-based catalysts (e.g., Au/TiO₂) are excellent choices due to their high chemoselectivity for the nitro group.[6][7][8]

    • Modified platinum catalysts (e.g., Pt/ZnO) can also provide high selectivity to the aminovinyl product through alloy formation, which alters the electronic properties of the platinum active sites.[5]

    • Non-noble metal single-atom catalysts (e.g., Co-N-C) offer a promising and cost-effective alternative, demonstrating high selectivity for the nitro group.[12]

    • The use of catalyst poisons , such as diphenylsulfide with Pd/C, can selectively inhibit the hydrogenation of the vinyl group while allowing the nitro group reduction to proceed.[3]

The phenolic hydroxyl group can influence the reaction by altering the electronic density of the aromatic ring and potentially interacting with the catalyst support. For acidic supports, the hydroxyl group may promote adsorption, while on basic supports, it may lead to deprotonation, which could affect the reaction pathway. Therefore, screening of different supports is recommended during optimization.

Conclusion

The efficient and selective hydrogenation of nitrovinyl phenols is a multifaceted challenge that requires careful consideration of the catalyst, support, and reaction conditions. While noble metal catalysts like palladium and platinum offer high activity for complete reduction, achieving selective reduction of the nitro group often necessitates the use of more specialized systems such as gold-based catalysts, modified platinum catalysts, or advanced non-noble metal catalysts. By understanding the interplay between the catalyst properties and the desired reaction outcome, researchers can make informed decisions to optimize their synthetic routes towards valuable aminoethyl phenol derivatives.

References

  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. National Center for Biotechnology Information. [Link]
  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. PubMed. [Link]
  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. ACS Publications. [Link]
  • Gold Nanoparticles Supported on Alumina as a Catalyst for Surface Plasmon-Enhanced Selective Reductions of Nitrobenzene. ACS Publications. [Link]
  • Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. ACS Publications. [Link]
  • Fine Chemicals through Heterogeneous Catalysis. ResearchGate. [Link]
  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. ResearchGate. [Link]
  • Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Publications. [Link]
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Center for Biotechnology Information. [Link]
  • Heterogeneous catalysis for fine chem. Liane Rossi. [Link]
  • Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Platinum Nanoparticles. ACS Publications. [Link]
  • Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support. ACS Publications. [Link]
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. [Link]
  • Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. National Center for Biotechnology Information. [Link]
  • Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ResearchGate. [Link]
  • Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds. ResearchGate. [Link]
  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. ResearchGate. [Link]
  • Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone.
  • Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Royal Society of Chemistry. [Link]
  • Nitro Reduction. Organic Chemistry Portal. [Link]
  • Hollow carbon anchored highly dispersed Pd species for selective hydrogenation of 3-nitrostyrene: metal-carbon interaction. Royal Society of Chemistry. [Link]
  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. National Center for Biotechnology Information. [Link]
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Royal Society of Chemistry. [Link]
  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. National Center for Biotechnology Information. [Link]
  • Raney Nickel Reductions—Part I. Journal of the Indian Chemical Society. [Link]
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. National Center for Biotechnology Information. [Link]
  • Data of catalytic testing of HPS-based catalysts in hydrogenation of substituted aromatics.. ResearchGate. [Link]
  • RANEY NICKEL CATALYST. Organic Syntheses. [Link]
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]
  • Comparison of 3-nitrostyrene hydrogenation over (A) commercial Pd/C and (B) FeS2/NSC.. ResearchGate. [Link]
  • a) Catalytic pathways of nitrostyrene hydrogenation reactions. b) Hydrogenation activity and selectivity over meso-Pd catalyst in ethanol with AB as the hydrogen source. c) Hydrogenation activity and selectivity over meso-Pd catalyst in ethanol with H2 as the hydrogen source.. ResearchGate. [Link]
  • Selective nitro reduction in the synthesis of 'real-world' targets. [a] Reactions were carried out using 0.6 mmol of nitro compounds. [b] Isolated yield. ResearchGate. [Link]
  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Royal Society of Chemistry. [Link]
  • Platinum Group Metal Catalysis at the End of This Century. Johnson Matthey Technology Review. [Link]
  • 3-nitrostyrene hydrogenation over (a) fcc-PdCu/C and (b) bcc-PdCu/C catalysts.. ResearchGate. [Link]
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. [Link]
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Royal Society of Chemistry. [Link]
  • Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous Catalysis. DSpace@MIT. [Link]
  • Selective hydrogenation of phenol and related derivatives. Royal Society of Chemistry. [Link]
  • Selective hydrogenation of C=C to C-C for 4-nitrostyrene a. ResearchGate. [Link]
  • Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal. MDPI. [Link]
  • PERSPECTIVES ON PLATINUM GROUP ELEMENTS. La Chimica e l'Industria. [Link]
  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. ACS Publications. [Link]
  • Oxygen surface groups of activated carbon steer the chemoselective hydrogenation of substituted nitroarenes over nickel nanoparticles. Royal Society of Chemistry. [Link]
  • Low-Platinum Group (PGM) Metal Catalysts: Cooperative Research and Development Final Report, CRADA Number. Office of Scientific and Technical Information. [Link]
  • Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopic Analysis of Nitrovinyl Phenol Synthesis

In the realm of synthetic chemistry, particularly in drug development and materials science, the Henry-Knoevenagel condensation stands as a cornerstone reaction for carbon-carbon bond formation.[1][2] This reaction, ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic chemistry, particularly in drug development and materials science, the Henry-Knoevenagel condensation stands as a cornerstone reaction for carbon-carbon bond formation.[1][2] This reaction, often employed to synthesize β-nitrostyrenes like nitrovinyl phenols from aromatic aldehydes and nitroalkanes, requires precise monitoring to ensure optimal yield and purity.[1][3][4][5] Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and real-time method to track the conversion of starting materials to the desired product.[6]

This guide provides an in-depth comparison of the FTIR spectra of a representative nitrovinyl phenol and its starting materials, p-hydroxybenzaldehyde and nitromethane. We will delve into the characteristic vibrational frequencies that serve as spectral fingerprints for each molecule, offering a clear roadmap for researchers to confidently monitor reaction progress and verify product formation.

The Underlying Chemistry: A Tale of Transforming Functional Groups

The synthesis of a nitrovinyl phenol from a substituted benzaldehyde and nitromethane is a classic example of a condensation reaction. At its core, this transformation involves the formation of a new carbon-carbon double bond and the elimination of a water molecule. This chemical metamorphosis is directly mirrored in the FTIR spectra, where the disappearance of reactant-specific peaks and the emergence of product-specific absorptions provide a clear narrative of the reaction's progression.

To illustrate this, let's consider the reaction between p-hydroxybenzaldehyde and nitromethane to form 4-hydroxy-β-nitrostyrene.

FTIR_Workflow cluster_preparation Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Start Reaction setup Set up ATR-FTIR Spectrometer start->setup bg Collect Background Spectrum setup->bg collect_t0 Collect Spectrum at t=0 bg->collect_t0 collect_tx Collect Spectra at Intervals (t=x) collect_t0->collect_tx collect_tx->collect_tx Continue Monitoring process Process Spectra (e.g., Baseline Correction) collect_tx->process analyze Analyze Key Peak Changes process->analyze compare Compare with Reference Spectra analyze->compare end_point Determine Reaction Endpoint compare->end_point

Figure 2: Workflow for monitoring the synthesis of nitrovinyl phenol using ATR-FTIR.

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Set the spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

  • Background Collection: Before initiating the reaction, collect a background spectrum of the clean, empty ATR crystal. If the reaction is in a solvent, the background should be of the solvent at the reaction temperature. This is crucial for accurate subtraction of atmospheric and solvent interferences.

  • Initial Spectrum (t=0): Once the reactants are mixed, immediately place a small aliquot onto the ATR crystal and collect the initial spectrum. This will show the characteristic peaks of the starting materials.

  • Time-Course Monitoring: At regular intervals, withdraw a small sample from the reaction mixture and acquire a spectrum. The frequency of data collection will depend on the reaction kinetics.

  • Data Analysis: Overlay the spectra collected over time. Observe the decrease in the intensity of the aldehyde C=O peak and the corresponding increase in the intensity of the vinyl C=C and the shifted -NO₂ peaks of the product.

  • Reaction Completion: The reaction can be considered complete when the characteristic absorption peaks of the starting aldehyde have disappeared, and the product peaks have reached a stable maximum intensity.

Conclusion

FTIR spectroscopy provides an exceptionally clear and detailed view of the chemical transformations occurring during the synthesis of nitrovinyl phenols. By understanding the characteristic spectral signatures of the starting materials and the product, researchers can effectively monitor the reaction's progress, identify the endpoint, and confirm the successful formation of the desired compound. This guide serves as a foundational reference for employing FTIR as a reliable and insightful tool in synthetic chemistry, ultimately contributing to more efficient and robust drug development and material design processes.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ICT Prague. (n.d.). Infrared Spectroscopy – Analytical chemistry laboratory. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • NIST. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

  • de la Cruz, J. N., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(40), 7859-7862.
  • UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sanchez-Cantu, M., et al. (2024). Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. MDPI.
  • Halonen, L., et al. (2000). Molecular Beam Infrared Spectrum of Nitromethane in the Region of the First C−H Stretching Overtone. The Journal of Physical Chemistry A, 104(28), 6549-6554.
  • Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Biochemistry & Pharmacology, 4(4).
  • Google Patents. (n.d.). CN106995372B - A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron.
  • Li, J., et al. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Omar, K. A., et al. (n.d.). IR Spectrum for p-hydroxy benzaldehyde. ResearchGate. Retrieved from [Link]

  • Price, P. M., et al. (2006).
  • SpectraBase. (n.d.). Nitromethane - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wang, C., et al. (2011). Knoevenagel condensation catalyzed by a tertiary-amine functionalized polyacrylonitrile fiber. Green Chemistry, 13(9), 2339-2342.
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) p‐hydroxybenzaldehyde, adipicdihydrazide, acylhydrazones diol, and (b) WPU‐PA‐x samples. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • DTIC. (n.d.). Analysis of Nitromethane. Retrieved from [Link]

  • Sapar, A. A., & Widati, A. A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 108-125.
  • Johnson, D. B., & Cleaves, H. J. (2023). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Omega, 8(3), 3020-3027.
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3.
  • I.R.I.S. (n.d.). IRMPD Spectra of Protonated Hydroxybenzaldehydes: Evidence of Torsional Barriers in Carboxonium Ions.
  • Usman, A. I. (n.d.). Synthesis of Nitro Compounds via Henry Reaction. Scribd.
  • ResearchGate. (n.d.). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]

  • Chagarovskiy, A. O., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 25(24), 5899.
  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes.
  • ResearchGate. (n.d.). FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. Retrieved from [Link]

  • Majaliwa, N., et al. (2025). Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds in the East African Highland Banana Pulp at Different Stages of Banana Juice Extraction. International Journal of Biochemistry Research & Review.

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Nitrovinyl Phenols vs. Nitrophenols

As drug development and synthetic chemistry increasingly rely on precise structural characterization, understanding the nuanced mass spectrometry (MS) fragmentation patterns of structurally similar aromatic compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry increasingly rely on precise structural characterization, understanding the nuanced mass spectrometry (MS) fragmentation patterns of structurally similar aromatic compounds is critical. This guide provides an in-depth, objective comparison of the fragmentation causality between nitrophenols and nitrovinyl phenols (hydroxynitrostyrenes).

By dissecting the underlying gas-phase ion chemistry—specifically the roles of the "ortho effect" and extended alkene conjugation—this guide equips analytical scientists with the theoretical grounding and self-validating experimental protocols necessary for robust structural elucidation.

Mechanistic Foundations: Structural Influence on Fragmentation

The fragmentation of an ionized molecule in a mass spectrometer is not random; it is a deterministic process governed by bond dissociation energies, steric proximity, and the thermodynamic stability of the resulting product ions.

Nitrophenols: The Ortho Effect and Ring Cleavage

Nitrophenols ( C6​H5​NO3​ , MW = 139 Da) exhibit distinct fragmentation pathways that are heavily dependent on the positional isomerism of the nitro ( −NO2​ ) and hydroxyl ( −OH ) groups. Under standard Electron Ionization (EI), the molecular ion [M]+∙ is clearly observed at m/z 139[1].

The defining feature of this class is the ortho effect observed in 2-nitrophenol. Because the −OH and −NO2​ groups are adjacent, they participate in an intramolecular hydrogen bond[2]. Upon ionization, this spatial proximity facilitates a cyclic rearrangement where a nitro oxygen abstracts the phenolic hydrogen. This transition state rapidly expels a neutral hydroxyl radical (17 Da), yielding a highly abundant [M−OH]+ fragment at m/z 122[1].

Conversely, meta- (3-nitrophenol) and para- (4-nitrophenol) isomers cannot form this intermediate due to steric distance. Instead, they undergo direct cleavage of the C−N bond, resulting in the loss of NO (30 Da) to form m/z 109, or the loss of NO2​ (46 Da) to form m/z 93. Subsequent loss of CO (28 Da) from the m/z 93 ion drives the formation of the cyclopentadienyl cation at m/z 65, which frequently serves as the base peak[1].

Nitrophenol_Frag M Nitrophenol [M]+ m/z 139 Ortho Ortho Isomer Hydrogen Abstraction M->Ortho Proximity Effect MetaPara Meta/Para Isomers Direct Cleavage M->MetaPara No Proximity M_OH [M-OH]+ m/z 122 Ortho->M_OH -OH (17 Da) M_NO [M-NO]+ m/z 109 MetaPara->M_NO -NO (30 Da) M_NO2 [M-NO2]+ m/z 93 MetaPara->M_NO2 -NO2 (46 Da) C5H5 [C5H5]+ m/z 65 M_OH->C5H5 Further fragmentation M_NO2->C5H5 -CO (28 Da)

Fig 1: Fragmentation pathways of nitrophenol isomers highlighting the ortho effect.

Nitrovinyl Phenols: Conjugation and Side-Chain Dynamics

Nitrovinyl phenols, such as 4-hydroxy- β -nitrostyrene (MW = 165 Da) or 2-methoxy-4-(2-nitrovinyl)phenol (MW = 195 Da), feature an alkene linker separating the aromatic ring from the nitro group[3].

This extended π -conjugation fundamentally shifts the fragmentation causality. The initial electron impact does not typically shatter the aromatic ring; instead, it targets the nitrovinyl side chain. The dominant pathway is the cleavage of the terminal C−N bond, leading to the neutral loss of NO2​ (46 Da) or HNO2​ (47 Da)[4].

For a standard hydroxynitrostyrene ( [M]+∙ m/z 165), the loss of NO2​ generates a highly stabilized, fully conjugated phenolic cation at m/z 119. Because the resulting cation is stabilized by resonance across the vinyl group and the aromatic ring, the molecule resists the rapid degradation into the m/z 65 cyclopentadienyl cation seen in simple nitrophenols, favoring heavier tropylium-like rearrangements (e.g., m/z 91)[4].

Nitrovinyl_Frag M Nitrovinyl Phenol [M]+ m/z 165 VinylCleavage Side-Chain Cleavage M->VinylCleavage Electron Impact M_NO2 [M-NO2]+ m/z 119 VinylCleavage->M_NO2 -NO2 (46 Da) M_HNO2 [M-HNO2]+ m/z 118 VinylCleavage->M_HNO2 -HNO2 (47 Da) Tropylium Phenolic Cation m/z 91 M_NO2->Tropylium -CO (28 Da)

Fig 2: Nitrovinyl phenol fragmentation driven by side-chain cleavage and conjugation.

Quantitative Data Summaries

The following tables summarize the expected quantitative mass-to-charge (m/z) ratios and neutral losses for both compound classes, providing a quick-reference comparison for spectral interpretation.

Table 1: Comparative EI-MS Fragmentation Data

Compound ClassRepresentative MoleculeMolecular Weight (Da)Molecular Ion [M]+ (m/z)Key Fragment Ions (m/z)Primary Neutral Losses
Nitrophenol (Ortho) 2-Nitrophenol139139122, 65-OH (17 Da), -CO (28 Da)
Nitrophenol (Meta/Para) 4-Nitrophenol139139109, 93, 65-NO (30 Da), -NO 2​ (46 Da)
Nitrovinyl Phenol 4-Hydroxy- β -nitrostyrene165165119, 118, 91-NO 2​ (46 Da), -HNO 2​ (47 Da)
Substituted Nitrovinyl 2-Methoxy-4-(2-nitrovinyl)phenol195195148, 133, 105-HNO 2​ (47 Da), -CH 3​ (15 Da)

Table 2: FREMS Differentiation Metrics for Isobaric Nitrophenols (ESI-) [5]

IsomerPrecursor Ion [M−H]− (m/z)Primary MS/MS Fragment (m/z)Differentiation Metric
2-Nitrophenol138.0197108.0210 ( [M−NO]− )Unique FR 50​ Onset Point
3-Nitrophenol138.0197108.0210 ( [M−NO]− )Unique FR 50​ Onset Point
4-Nitrophenol138.0197108.0210 ( [M−NO]− )Unique FR 50​ Onset Point

Advanced Analytical Workflows

To ensure scientific integrity, every analytical run must operate as a self-validating system. Below are the step-by-step methodologies for both standard structural elucidation and advanced isomeric differentiation.

Standard EI-MS Protocol for Structural Elucidation

This protocol is designed to capture the distinct fragmentation pathways (ring cleavage vs. side-chain cleavage) of nitroaromatics using Gas Chromatography-Mass Spectrometry (GC-MS).

Step 1: System Tuning and Validation

  • Introduce Perfluorotributylamine (PFTBA) calibration gas into the MS source.

  • Tune the electron multiplier and quadrupole/TOF analyzer to ensure the m/z 69, 219, and 502 peaks meet standard abundance and resolution criteria. This self-validates the instrument's sensitivity across the target mass range.

Step 2: Sample Preparation

  • Dissolve the analyte (e.g., 2-methoxy-4-(2-nitrovinyl)phenol) in LC-MS grade methanol to a concentration of 10 µg/mL.

  • Validation Check: Inject a solvent blank to establish a baseline and confirm the absence of carryover.

Step 3: Chromatographic Separation

  • Inject 1 µL of the sample onto a non-polar capillary column (e.g., 5% phenyl polysiloxane).

  • Apply a temperature ramp: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

Step 4: Ionization and Acquisition

  • Operate the MS source in positive Electron Ionization (EI) mode at 70 eV.

  • Scan from m/z 40 to 300. Extract the ion chromatograms for m/z 139 (nitrophenols) and m/z 165/195 (nitrovinyl phenols) to analyze the resulting spectra against Table 1.

Differentiating Isomers using FREMS

Standard MS/MS often fails to differentiate meta- and para-nitrophenols because they share identical precursor ions (m/z 138.0197) and yield indistinguishable product ions (m/z 108.0210)[5]. Fragmentation Resilience Energy Mass Spectrometry (FREMS) solves this by mapping the energy required to break the molecule.

Step 1: Electrospray Ionization (ESI)

  • Infuse the nitrophenol mixture via direct injection into an Orbitrap or similar high-resolution MS.

  • Operate in negative ESI mode to generate the [M−H]− precursor ion at m/z 138.0197.

Step 2: Ion Isolation and Energy Ramping

  • Isolate the m/z 138 precursor in the linear ion trap.

  • Apply a continuous, incremental Normalized Collision Energy (NCE) ramp (e.g., 0.2% NCE increments per scan) rather than a single static collision energy[5].

Step 3: Breakdown Curve Generation

  • Plot the relative abundance of the precursor (m/z 138) and the fragment (m/z 108) against the applied collision energy.

  • Calculate the FR 50​ metric (the energy point where fragmentation yield reaches 50%). Because the internal hydrogen bonding and steric strain differ between the 2-, 3-, and 4-isomers, their FR 50​ onset points will distinctly separate on the breakdown curve, allowing for unambiguous identification[5].

FREMS_Workflow Sample Isomeric Mixture (e.g., 2-, 3-, 4-Nitrophenol) Ionization ESI- / APCI- Precursor m/z 138 [M-H]- Sample->Ionization Isolation Ion Trap Isolation Ionization->Isolation EnergyRamp Collision Energy Ramp (0.2% NCE increments) Isolation->EnergyRamp Breakdown Breakdown Curve Generation EnergyRamp->Breakdown Diff Isomer Differentiation via FR50 Metric Breakdown->Diff

Fig 3: FREMS workflow for differentiating isobaric nitrophenol isomers via energy ramping.

Conclusion

The mass spectrometric behavior of nitrophenols and nitrovinyl phenols perfectly illustrates how minor structural modifications dictate gas-phase ion chemistry. Nitrophenols are governed by the presence or absence of the ortho effect, leading to distinct ring-cleavage patterns. In contrast, the addition of an alkene linker in nitrovinyl phenols shifts the fragmentation locus to the side chain, driven by the thermodynamic stability of the resulting conjugated systems. By leveraging both standard EI-MS and advanced energy-resolved techniques like FREMS, researchers can achieve highly confident structural elucidations.

References

  • 8.2: Molecular Mass Spectra - Chemistry LibreTexts Chemistry LibreTexts
  • Fragmentation Resilience Energy Mass Spectrometry (FREMS)
  • Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide Benchchem
  • Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics ACS Public
  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines ResearchG

Sources

Safety & Regulatory Compliance

Safety

Nitrovinyl phenol proper disposal procedures

As a Senior Application Scientist, ensuring the safe lifecycle management of reactive intermediates is just as critical as optimizing their synthetic yield. 4-(2-Nitrovinyl)phenol (also known as 4-hydroxy-β-nitrostyrene)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of reactive intermediates is just as critical as optimizing their synthetic yield. 4-(2-Nitrovinyl)phenol (also known as 4-hydroxy-β-nitrostyrene) is a highly reactive building block frequently utilized in drug development and academic research[1]. Due to the presence of both a phenolic hydroxyl group and an electrophilic nitrovinyl moiety, this compound requires strict adherence to professional laboratory safety and disposal protocols to mitigate exposure risks and prevent hazardous environmental release[2][3].

The following guide details the operational procedures for the containment, decontamination, and terminal disposal of 4-(2-nitrovinyl)phenol in a legitimate, professional laboratory setting.

Chemical Profile and Hazard Causality

Before executing any disposal or cleanup procedure, it is essential to understand the physicochemical properties that dictate the compound's behavior. The nitroalkene functional group is susceptible to nucleophilic attack and can polymerize exothermically under strongly basic conditions. Furthermore, combustion of nitrogen-containing organics yields toxic nitrogen oxides (NOx)[4].

Table 1: Physicochemical and Hazard Summary of 4-(2-Nitrovinyl)phenol

Property / ParameterData / ClassificationOperational Implication
CAS Number 3179-08-6[1]Standard identifier for waste manifesting.
Molecular Weight 165.15 g/mol [2]Used for calculating molar equivalents during neutralization/spills.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires wet-dampening for safe handling[3].
GHS Classification Acute Tox. 4 (Oral)[2]Harmful if swallowed; mandates strict PPE (gloves, goggles, lab coat)[2].
Incompatibilities Strong oxidizers, strong bases[3]Must be strictly segregated in waste streams to prevent exothermic reactions[3].

Immediate Spill Response and Decontamination Protocol

In the event of a localized spill within the laboratory (e.g., inside a fume hood or on a benchtop), dry sweeping must be strictly avoided. Dry manipulation of nitrostyrene powders can aerosolize the fine particulates, leading to inhalation exposure and widespread surface contamination[3][4].

Step-by-Step Decontamination Methodology:

  • Source Isolation & PPE: Immediately remove all sources of ignition. Personnel must don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3]. Ensure the local exhaust ventilation (fume hood) is operating at optimal capacity[4].

  • Solvent Dampening (Causality): Dampen the solid spill material with 60-70% ethanol[3]. Scientific Rationale: Ethanol effectively suppresses dust formation while providing sufficient solubility to mobilize the organic compound without initiating the rapid, potentially hazardous reactions that strong aqueous bases might cause.

  • Physical Collection: Use absorbent paper, similarly dampened with 60-70% ethanol, to carefully wipe up the mobilized material[3]. Transfer all contaminated paper and residue into a wide-mouth, vapor-tight, chemically compatible plastic or glass container[3].

  • Secondary Surface Wash: Wash the contaminated surface thoroughly with a fresh application of 60-70% ethanol to dissolve any microscopic residue, followed by a final wash using a standard laboratory soap and water solution to remove solvent traces[3].

  • Quarantine: Seal the primary waste container and label it immediately as "Hazardous Spill Debris: Contains 4-(2-Nitrovinyl)phenol and Ethanol." Do not reenter or repurpose the area until the laboratory Safety Officer has verified the decontamination[3].

Standard Operating Procedure (SOP) for Terminal Disposal

Under no circumstances should 4-(2-nitrovinyl)phenol or its derivatives be disposed of in standard municipal waste or flushed down laboratory drains. The terminal disposal must be managed by a licensed hazardous waste facility.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Collect all 4-(2-nitrovinyl)phenol waste (including contaminated PPE, reaction mother liquors, and spill debris) in dedicated, clearly labeled containers[4]. Critical Step: Ensure this waste stream is completely segregated from strong oxidizing agents and strong bases to prevent spontaneous reactions during transit[3].

  • Containerization: Use tightly closed, vapor-tight containers. If the waste is dissolved in a combustible solvent (e.g., ethanol, ethyl acetate), ensure the container is rated for flammable liquids.

  • Manifesting: Label the waste according to local and national environmental regulations (e.g., EPA/RCRA in the United States). The manifest must clearly state the presence of nitrogenous organic compounds.

  • Terminal Incineration (Causality): Transfer the waste to an approved professional waste disposal plant. The required method of destruction is combustion in a commercial chemical incinerator. Scientific Rationale: Because the molecule contains a nitro group, combustion will release toxic nitrogen oxide (NOx) gases. Therefore, the incinerator must be explicitly equipped with an afterburner and a chemical scrubber system to neutralize these emissions before atmospheric release[4].

Waste Management Pathway Visualization

The following diagram illustrates the validated logical flow for managing 4-(2-nitrovinyl)phenol waste, ensuring all safety and environmental compliance standards are met.

G Start 4-(2-Nitrovinyl)phenol Waste Generation Solid Solid Residue/Powder (Contaminated PPE/Paper) Start->Solid Liquid Liquid Waste (Ethanol/Water Wash) Start->Liquid Segregation Segregate from: Strong Bases & Oxidizers Solid->Segregation Liquid->Segregation Packaging Seal in Vapor-Tight Compatible Container Segregation->Packaging Manifest Label: Hazardous Waste (Contains Nitrogenous Organics) Packaging->Manifest Incineration Professional Incineration (Requires Afterburner & Scrubber) Manifest->Incineration

Workflow for the segregation, packaging, and professional disposal of nitrovinyl phenol waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 638437, 4-[(1E)-2-Nitroethenyl]phenol. Retrieved March 24, 2026, from [Link]

  • Sigma-Aldrich / MilliporeSigma. (2025). SAFETY DATA SHEET: p-Fluoro-β-nitrostyrene. Retrieved March 24, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Nitrovinyl phenol

As a Senior Application Scientist, I frequently consult with research and drug development teams on scaling up syntheses involving highly reactive intermediates. Nitrovinyl phenols—such as 4-(2-nitrovinyl)phenol (CAS 317...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research and drug development teams on scaling up syntheses involving highly reactive intermediates. Nitrovinyl phenols—such as 4-(2-nitrovinyl)phenol (CAS 3179-08-6) and 2-methoxy-4-(2-nitrovinyl)phenol—are indispensable building blocks in organic synthesis and medicinal chemistry[1],[2]. However, their potent electrophilic nature presents severe occupational hazards.

This technical guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal. By understanding the causality behind these safety protocols, your laboratory can maintain uncompromising safety standards while maximizing experimental yield.

Physicochemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the physicochemical properties and the biological reactivity of the compound. Nitrovinyl phenols are characterized by a highly reactive nitrovinyl group (-CH=CH-NO₂) attached to a phenol ring[2].

Table 1: Physicochemical & Hazard Profile of 4-(2-Nitrovinyl)phenol

Parameter Value Operational Implication
CAS Number 3179-08-6 Unique identifier for 4-(2-nitrovinyl)phenol[3].
Boiling Point 318.3 ± 17.0 °C Low volatility at room temperature, but poses a high risk of aerosolized dust exposure during transfer[3].
Storage Temp 2-8°C (Under Inert Gas) Requires cold storage to prevent degradation. Must equilibrate to room temperature before opening to prevent moisture condensation[3].

| GHS Hazards | H301, H311, H314, H317, H330 | Fatal if inhaled; toxic via skin/oral routes; causes severe burns. Mandates closed-system handling[4]. |

The Causality of Toxicity: The primary hazard of nitrovinyl phenols stems from their role as potent Michael acceptors. The electron-withdrawing nitro group highly polarizes the adjacent alkene. When exposed to biological tissues, this electrophilic moiety rapidly undergoes Michael addition with biological nucleophiles, specifically the thiol groups of cysteine residues in proteins. This covalent binding (haptenation) is the direct mechanistic cause of severe skin sensitization (H317), cellular toxicity, and oxidative stress[4].

ToxicityMechanism NVP Nitrovinyl Phenol (Electrophile) Michael Michael Addition Reaction NVP->Michael BioNuc Biological Nucleophiles (e.g., Cysteine Thiols) BioNuc->Michael Adduct Covalent Protein Adducts (Haptenation) Michael->Adduct Covalent Binding Sensitization Immune Sensitization & Allergic Contact Dermatitis Adduct->Sensitization Immune Response Toxicity Cellular Toxicity & Oxidative Stress Adduct->Toxicity Enzyme Inhibition PPE PPE & Engineering Controls (Barrier Mitigation) PPE->NVP Blocks Exposure

Fig 1. Mechanistic pathway of Nitrovinyl phenol toxicity via Michael addition and PPE mitigation.

Personal Protective Equipment (PPE) Matrix

Because nitrovinyl phenols are fatal if inhaled (H330) and toxic in contact with skin (H311), standard laboratory PPE is insufficient[4]. The following matrix outlines the mandatory barrier protections required for handling these compounds.

Table 2: PPE Specifications & Causality

PPE Category Specification Mechanistic Causality
Hand Protection Butyl rubber (≥0.4 mm) or double-gloved Nitrile Nitroaromatics can permeate thin latex/nitrile. Double gloving ensures a fail-safe barrier against skin haptenation and severe burns[5].
Eye Protection Tight-fitting chemical goggles + Face shield Prevents ocular exposure to corrosive dust (H314) during powder transfer[4].
Respiratory NIOSH N95/P100 or Supplied-Air Respirator Mitigates the H330 (Fatal if inhaled) hazard from aerosolized particulates. Required if handling outside a glovebox[4],[5].

| Body Protection | Tyvek® suit or heavy-duty lab coat | Prevents accumulation of reactive dust on personal clothing, which could lead to delayed dermal exposure[5]. |

Operational Workflow: Safe Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be verifiable. Do not handle this material on an open bench.

Step 1: Pre-Operation & Environmental Control

  • Action: Verify that the fume hood face velocity is between 80–100 feet per minute (fpm).

  • Causality: This specific velocity range ensures that any aerosolized toxic particulates are captured before reaching the operator's breathing zone without creating turbulent eddies that could blow powder out of the hood[5].

Step 2: Inert-Atmosphere Preparation

  • Action: Transfer the sealed vial of Nitrovinyl phenol (stored at 4°C) into a glovebox or a heavily ventilated hood. Purge the environment with Argon or Nitrogen[3].

  • Causality: Nitrovinyl phenols are sensitive to oxidative degradation. An inert atmosphere preserves the integrity of the reagent while preventing the ignition of suspended dust.

Step 3: Static Elimination & Weighing

  • Action: Pass an anti-static ionizer gun over the weigh boat and spatula before dispensing.

  • Causality: Fine phenolic powders carry static charges. Eliminating static prevents the powder from clinging to gloves or aerosolizing into the breathing zone[5].

Step 4: Closed-System Transfer

  • Action: Weigh the required mass into a tared Schlenk flask. Seal the flask with a greased glass stopper and secure it with a Keck clip before removing it from the weighing area.

  • Validation: A properly sealed flask will maintain a positive argon pressure, which can be visually confirmed if connected to a bubbler during the subsequent reaction.

SafeHandling Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Inert Atmosphere) Start->Weighing Reaction Reaction Execution (Closed System) Weighing->Reaction Quenching Reaction Quenching Reaction->Quenching Waste Waste Segregation (Halogen-Free Organic) Quenching->Waste Decon Surface Decontamination (Dilute Base) Quenching->Decon Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling and disposal of Nitrovinyl phenol.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the fatal dust. Follow this strict protocol to neutralize and dispose of the chemical.

Step 1: Evacuation & Containment Immediately evacuate the immediate area. Do NOT use water directly on the powder, as it may spread the contaminant or cause aerosolization. Gently cover the solid spill with damp vermiculite or a specialized chemical absorbent pad to suppress dust formation[5].

Step 2: Chemical Neutralization Apply a dilute alkaline solution (e.g., 5% sodium bicarbonate) to the absorbed material. Causality: Mild bases facilitate the controlled quenching of the reactive nitrovinyl moiety, reducing its electrophilicity and mitigating its severe toxicity before physical handling.

Step 3: Collection & Validation Use non-sparking plastic scoops to transfer the absorbed material into a hazardous waste container[5]. Swab the decontaminated area with a pH indicator strip. Validation: A neutral pH (7.0) confirms that no acidic/corrosive phenolic residues remain on the surface.

Step 4: Regulated Disposal Label the sealed container as "Hazardous Waste - Toxic/Corrosive Organic Solid (Contains Nitrovinyl Phenol)". Do not let the product enter drains, as it is highly toxic to aquatic life[5]. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • ChemScene. "3179-08-6 | 4-(2-Nitrovinyl)phenol". ChemScene Catalog & Safety Data.
  • ChemicalBook. "4-HYDROXY-B-NITROSTYRENE | 3179-08-6". ChemicalBook Properties and Synthesis Database.
  • GuideChem. "Safety Data and GHS Classification for 4-Hydroxy-β-nitrostyrene (3179-08-6)". GuideChem Database.
  • BenchChem. "2-Methoxy-4-(2-nitrovinyl)phenol CAS number and molecular structure". BenchChem Technical Guides.
  • ChemicalBook. "1-(4-HYDROXY-3-METHOXYPHENYL)-2-NITROETHENE - Safety Data Sheet". ChemicalBook SDS.

Sources

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